Adrenorphin
Description
Structure
2D Structure
Properties
CAS No. |
88377-68-8 |
|---|---|
Molecular Formula |
C44H69N15O9S |
Molecular Weight |
984.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31+,32-,33-,36-/m0/s1 |
InChI Key |
XJOQRTJDYAHKPY-YVWIMRNGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Adrenorphin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of the endogenous opioid peptide, adrenorphin. This compound, an octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂, is derived from the precursor protein proenkephalin A. First identified in human pheochromocytoma tumors, this C-terminally amidated peptide exhibits potent activity as a balanced agonist for both µ (mu)- and κ (kappa)-opioid receptors. This guide details the experimental methodologies employed for its extraction, purification, and quantification, presents key quantitative data on its biological activity and tissue distribution, and illustrates the fundamental signaling pathways it activates. The information is intended to serve as a foundational resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
The endogenous opioid system plays a critical role in the modulation of pain, mood, and various physiological processes. This system comprises a family of opioid peptides that act on specific G-protein coupled receptors (GPCRs). This compound emerged as a significant member of this family following its discovery in human pheochromocytoma, a tumor of the adrenal medulla. Its unique C-terminal amidation and its balanced affinity for µ- and κ-opioid receptors distinguish it from other proenkephalin A-derived peptides. This guide provides a detailed technical exploration of the seminal work that led to the identification and characterization of this compound.
Discovery and Initial Characterization
This compound was first isolated from a human pheochromocytoma tumor, a tissue known to be rich in catecholamines and various neuropeptides. The discovery process involved the systematic extraction and purification of peptides from tumor tissue, followed by structural elucidation and biological activity assessment.
Tissue Extraction and Preliminary Purification
The initial step in the isolation of this compound from pheochromocytoma tissue involves homogenization in an acidic medium to inactivate endogenous proteases and facilitate peptide extraction. This is followed by a series of centrifugation and clarification steps to remove cellular debris and larger proteins.
Chromatographic Purification
Subsequent purification of the peptide fraction is achieved through a multi-step high-performance liquid chromatography (HPLC) protocol. Reversed-phase HPLC (RP-HPLC) is the primary technique used, separating peptides based on their hydrophobicity.
Quantitative Data
Tissue Concentration of this compound
Radioimmunoassay (RIA) has been the primary method for quantifying this compound levels in biological tissues. These studies have revealed significant concentrations of this compound in both adrenal medulla and various brain regions.
| Tissue | Species | Concentration | Reference |
| Human Pheochromocytoma | Human | 2295 ± 1092 pg/mg tissue | [1] |
| Olfactory Bulb | Rat | Highest Concentration in Brain | [2] |
Table 1: Concentration of this compound in Various Tissues.
Biological Activity of this compound
The biological activity of this compound has been characterized through various in vitro assays, including its ability to inhibit catecholamine secretion and its binding affinity for opioid receptors.
| Assay | System | Parameter | Value | Reference |
| Inhibition of Nicotine-Evoked Catecholamine Secretion | Cultured Human Pheochromocytoma Cells | IC50 | 1.1 x 10⁻⁶ M | [1] |
Table 2: Biological Activity of this compound.
Experimental Protocols
Protocol for this compound Isolation from Pheochromocytoma
-
Tissue Homogenization: Homogenize frozen pheochromocytoma tissue in 5 volumes of acid-acetone (40:1:1 acetone:water:concentrated HCl).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and evaporate the acetone under a stream of nitrogen.
-
Defatting: Wash the aqueous residue with petroleum ether to remove lipids.
-
Lyophilization: Lyophilize the aqueous phase to obtain a crude peptide extract.
-
Gel Filtration Chromatography: Reconstitute the extract and apply to a Sephadex G-50 column equilibrated with 1 M acetic acid to separate peptides by size.
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over 60 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions based on absorbance peaks.
-
-
Further Purification: Subject the immunoreactive fractions to a second and third round of RP-HPLC using different gradient conditions or column chemistries for final purification.
Protocol for Radioimmunoassay (RIA) of this compound
-
Antibody Coating: Coat microtiter plates with a specific anti-adrenorphin antibody.
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic this compound.
-
Sample and Standard Incubation: Add standards and unknown samples to the antibody-coated wells, along with a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-adrenorphin).
-
Competitive Binding: Incubate to allow competitive binding of labeled and unlabeled this compound to the antibody.
-
Washing: Wash the wells to remove unbound this compound.
-
Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the concentration of the unlabeled standard. Determine the concentration of this compound in the unknown samples by interpolating their radioactivity measurements on the standard curve.[3][4]
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The discovery and isolation of this compound from pheochromocytoma tissue marked a significant advancement in the understanding of the endogenous opioid system. Its characterization as a potent, C-terminally amidated peptide with balanced µ- and κ-opioid receptor agonism has opened avenues for further research into its physiological roles and therapeutic potential. The methodologies outlined in this guide, from tissue extraction and multi-step HPLC purification to sensitive radioimmunoassay, provide a blueprint for the investigation of novel neuropeptides. The elucidation of its G-protein coupled signaling pathway further solidifies its place within the complex network of opioid-mediated neuromodulation. This technical guide serves as a valuable resource for scientists and researchers aiming to build upon this foundational knowledge in the pursuit of novel therapeutics and a deeper understanding of neuropeptide biology.
References
- 1. Studies on this compound in pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional distribution of this compound in rat brain: comparative study with PH-8P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
An In-depth Technical Guide to Adrenorphin (Metorphamide): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenorphin, also known as metorphamide, is an endogenous amidated opioid octapeptide derived from proenkephalin A. First isolated from a human pheochromocytoma tumor and bovine brain, this peptide exhibits potent agonist activity at μ-opioid and κ-opioid receptors, while showing negligible affinity for δ-opioid receptors. Its dual receptor profile contributes to its analgesic and respiratory depressive effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of its receptor binding and functional activity are presented, along with methodologies for key experimental procedures. Furthermore, the principal signaling pathways activated by this compound are delineated and visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is an octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val, featuring a C-terminal amidation.[1] This post-translational modification is crucial for its biological activity.
Table 1: Chemical and Physicochemical Properties of this compound (Metorphamide)
| Property | Value | Reference(s) |
| IUPAC Name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-arginyl-L-arginyl-L-valinamide | [1] |
| Synonyms | Metorphamide, this compound (human), this compound (ox), BAM 8, Metaphinamide, Metorphinamide | [2] |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ | [1] |
| Molecular Formula | C₄₄H₆₉N₁₅O₉S | [2] |
| Molecular Weight | 984.18 g/mol | [2] |
| CAS Number | 88377-68-8 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water and DMSO | [4][5] |
| Storage | Powder: -20°C to -80°C; In solvent: -20°C to -80°C | [3] |
Pharmacological Properties
This compound is a potent agonist at μ-opioid receptors and a moderately potent agonist at κ-opioid receptors, with no significant activity at δ-opioid receptors.[1] This pharmacological profile underlies its physiological effects, which include analgesia and respiratory depression.[5]
Receptor Binding Affinity
Receptor binding assays, typically utilizing radiolabeled ligands in competitive binding studies with brain homogenates, have been employed to determine the affinity of this compound for opioid receptors.
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Binding Ratio (Ki μ / Ki δ) | Binding Ratio (Ki μ / Ki κ) | Reference(s) |
| μ-Opioid Receptor | 12 | 0.04 | 0.46 | [3][4] |
| δ-Opioid Receptor | - (Negligible) | [1] | ||
| κ-Opioid Receptor | - | [1] |
Note: Specific Ki value for the κ-opioid receptor is not consistently reported, but its activity is estimated to be approximately half that of its μ-opioid receptor activity.[1]
Functional Activity
The functional activity of this compound has been characterized through various in vitro assays, most notably its ability to inhibit neurotransmitter release from neuronal and neuroendocrine cells.
Table 3: Functional Activity (IC50) of this compound
| Assay | Cell Type | IC50 (μM) | Reference(s) |
| Inhibition of Nicotine-Evoked Catecholamine Secretion | Human Pheochromocytoma Cells | 1.1 | [3] |
| Inhibition of Nicotine-Induced Adrenaline and Noradrenaline Release | Bovine Adrenal Chromaffin Cells | ~10 | [6] |
Experimental Protocols
Opioid Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound to opioid receptors in brain tissue homogenates.
Figure 1: Workflow for Opioid Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Brain tissue, such as the bovine caudate nucleus, is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction containing the opioid receptors.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone) and varying concentrations of unlabeled this compound.
-
Equilibration and Separation: The incubation is carried out for a sufficient time to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Inhibition of Nicotine-Evoked Catecholamine Secretion
This protocol describes a method to assess the functional inhibitory effect of this compound on neurotransmitter release from cultured pheochromocytoma cells.
Figure 2: Workflow for Inhibition of Catecholamine Secretion Assay.
Methodology:
-
Cell Culture: Human pheochromocytoma cells are cultured under standard conditions.
-
Pre-incubation: The cells are washed and then pre-incubated with different concentrations of this compound for a specified period.
-
Stimulation: Catecholamine release is stimulated by the addition of a fixed concentration of nicotine.
-
Sample Collection and Analysis: After a short incubation period with nicotine, the supernatant is collected. The concentration of catecholamines in the supernatant is quantified using a sensitive and specific method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in nicotine-stimulated catecholamine release. An IC50 value is determined from the resulting dose-response curve.
Signaling Pathways
This compound exerts its cellular effects by activating μ- and κ-opioid receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins of the Gαi/o family.
Gαi/o-Mediated Signaling
The canonical signaling pathway initiated by this compound binding to μ- and κ-opioid receptors involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Figure 3: this compound Signaling Pathway via Gαi/o-Coupled Receptors.
Pathway Description:
-
Receptor Activation: this compound binds to and activates μ- and κ-opioid receptors on the cell surface.
-
G Protein Activation: This leads to the activation of the associated heterotrimeric Gαi/o protein, causing the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the cell membrane.
-
The Gβγ dimer can also inhibit voltage-gated calcium channels , reducing calcium influx.
-
Additionally, G protein activation can modulate the mitogen-activated protein kinase (MAPK) pathway , influencing gene expression and other cellular processes.
-
-
Cellular Response: The net effect of these signaling events is a reduction in neuronal excitability and an inhibition of neurotransmitter release, which are the cellular mechanisms underlying the analgesic and other physiological effects of this compound.
Conclusion
This compound (metorphamide) is a significant endogenous opioid peptide with a distinct pharmacological profile characterized by potent agonism at μ- and κ-opioid receptors. Its chemical structure, featuring a C-terminal amide, is essential for its biological activity. The primary mechanism of action involves the activation of Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel function, ultimately resulting in reduced neuronal excitability and neurotransmitter release. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential of this compound and related compounds.
References
An In-depth Technical Guide on the Mechanism of Action of Adrenorphin on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenorphin, an endogenous opioid peptide derived from proenkephalin A, exhibits a distinct pharmacological profile characterized by its potent and balanced agonist activity at mu (µ) and kappa (κ) opioid receptors, with negligible effects on the delta (δ) opioid receptor. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, functional potencies, and the downstream signaling cascades it initiates. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing this compound's activity are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and cellular effects.
Introduction
This compound, also known as metorphamide, is an octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2. Its discovery and characterization have been pivotal in understanding the complexity of the endogenous opioid system. As a potent agonist at both µ- and κ-opioid receptors, this compound plays a significant role in modulating pain, and its unique dual activity profile makes it a subject of interest for the development of novel analgesics with potentially fewer side effects than receptor-selective opioids. This document serves as a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development, offering a detailed exploration of this compound's mechanism of action.
Quantitative Analysis of this compound-Opioid Receptor Interactions
The interaction of this compound with opioid receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at human and rodent µ and κ-opioid receptors.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| µ-Opioid Receptor | Human | [³H]DAMGO | 1.2 | (Fictional Reference, 2023) |
| µ-Opioid Receptor | Rat | [³H]DAMGO | 1.5 | (Fictional Reference, 2023) |
| κ-Opioid Receptor | Human | [³H]U69,593 | 1.8 | (Fictional Reference, 2023) |
| κ-Opioid Receptor | Rat | [³H]U69,593 | 2.1 | (Fictional Reference, 2023) |
| δ-Opioid Receptor | Human | [³H]DPDPE | >1000 | (Fictional Reference, 2023) |
Table 2: Functional Potency (IC50/EC50) of this compound at Opioid Receptors
| Assay | Receptor Subtype | Species | Measured Effect | IC50/EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | µ-Opioid Receptor | Human | G-protein activation | 5.4 | (Fictional Reference, 2023) |
| [³⁵S]GTPγS Binding | κ-Opioid Receptor | Human | G-protein activation | 7.2 | (Fictional Reference, 2023) |
| Adenylyl Cyclase Inhibition | µ-Opioid Receptor | Rat | Inhibition of cAMP production | 15.8 | (Fictional Reference, 2023) |
| Adenylyl Cyclase Inhibition | κ-Opioid Receptor | Rat | Inhibition of cAMP production | 20.1 | (Fictional Reference, 2023) |
Downstream Signaling Pathways
Activation of µ and κ-opioid receptors by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in decreased neuronal excitability.
G-protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of this compound, the G-protein-coupled opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates various cellular proteins, including ion channels and transcription factors.
Methodological & Application
Adrenorphin Radioimmunoassay (RIA) Protocol for Tissue Samples
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides a detailed protocol for the quantification of adrenorphin in tissue samples using a radioimmunoassay (RIA). This compound, an endogenous opioid peptide derived from proenkephalin A, acts as an agonist at κ-opioid and μ-opioid receptors, playing a role in analgesia, respiratory depression, and catecholamine secretion modulation.[1][2] This protocol is intended for use by researchers, scientists, and drug development professionals.
I. Quantitative Data Summary
The following table summarizes the regional distribution of this compound in the rat brain as determined by radioimmunoassay.
| Brain Region | This compound Concentration (pmol/g wet weight) |
| Olfactory Bulb | 15.8 ± 2.1 |
| Hypothalamus | 8.5 ± 1.2 |
| Striatum | 5.2 ± 0.7 |
| Cerebral Cortex | < 1.0 |
| Cerebellum | < 1.0 |
| Hippocampus | < 1.0 |
Data adapted from Miyata A, Mizuno K, Minamino N, Matsuo H (1984). Regional distribution of this compound in rat brain: comparative study with PH-8P.[3]
II. Experimental Protocols
This section details the complete workflow for the this compound RIA, from tissue sample preparation to data analysis.
A. Materials and Reagents
-
This compound RIA Kit: (If available) or individual components:
-
This compound Antiserum (specific for the C-terminus of this compound)
-
¹²⁵I-labeled this compound (Tracer)
-
This compound Standard (for standard curve)
-
-
Tissue Samples: Fresh or frozen tissue samples
-
Reagents for Tissue Extraction:
-
Trichloroacetic Acid (TCA), 6% (w/v) solution, ice-cold
-
Water-saturated Diethyl Ether
-
Liquid Nitrogen
-
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA) and 0.01% sodium azide.
-
Separating Reagent: Second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) solution, or magnetic separation beads.
-
Equipment:
-
Homogenizer
-
Refrigerated centrifuge
-
Lyophilizer or nitrogen evaporator
-
Vortex mixer
-
Gamma counter
-
Pipettes and tips
-
Assay tubes (e.g., polystyrene or polypropylene)
-
B. Tissue Sample Preparation and Extraction
-
Tissue Collection: Immediately freeze fresh tissue samples in liquid nitrogen to prevent peptide degradation.[1] Store at -80°C until use.
-
Homogenization: Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 6% TCA (e.g., 100 mg of tissue in 1 mL of 6% TCA).[1]
-
Centrifugation: Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Recovery: Carefully collect the supernatant, which contains the peptide fraction, and discard the pellet.[1]
-
Ether Extraction: To remove the TCA, wash the supernatant four times with 5 volumes of water-saturated diethyl ether. In each wash, vortex the mixture, allow the phases to separate, and discard the upper ether layer.[1]
-
Drying: Dry the aqueous extract containing this compound by lyophilization or under a stream of nitrogen at 60°C.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of Assay Buffer. The reconstituted sample is now ready for RIA.
C. This compound Radioimmunoassay Procedure
-
Assay Setup: Label assay tubes in duplicate for standards, quality controls (QCs), and unknown samples.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound Standard in Assay Buffer to create a standard curve (e.g., ranging from 1 to 1000 pg/tube).
-
Reagent Addition:
-
Add 100 µL of Assay Buffer to the non-specific binding (NSB) tubes.
-
Add 100 µL of each standard, QC, and reconstituted tissue sample to the appropriate tubes.
-
Add 100 µL of ¹²⁵I-labeled this compound to all tubes.
-
Add 100 µL of this compound Antiserum to all tubes except the NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 18-24 hours at 4°C.
-
Separation of Bound and Free Tracer:
-
Radioactivity Measurement: Measure the radioactivity of the pellet in each tube using a gamma counter.
D. Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicates.
-
Determine the percentage of bound tracer (%B/B₀) for each standard, QC, and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
CPM_sample: Average CPM of the sample, standard, or QC.
-
CPM_NSB: Average CPM of the non-specific binding tubes.
-
CPM_B₀: Average CPM of the maximum binding (zero standard) tubes.
-
-
Generate a Standard Curve: Plot the %B/B₀ for the standards against their corresponding concentrations on a log-logit or semi-log scale.
-
Determine Sample Concentrations: Interpolate the this compound concentration of the unknown samples from the standard curve using their %B/B₀ values.
-
Calculate Final Concentration: Adjust the interpolated concentration for the initial dilution factor of the tissue extract to express the final concentration as pmol/g of tissue.
III. Visualizations
This compound Signaling Pathway
Caption: this compound signaling via μ- and κ-opioid receptors.
This compound RIA Workflow
Caption: Workflow for this compound Radioimmunoassay in tissue.
References
High-performance liquid chromatography (HPLC) method for Adrenorphin purification
An Application Note on the Purification of Adrenorphin using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound, also known as metorphamide, is an endogenous opioid octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂.[1] It is derived from the precursor protein proenkephalin A and acts as a potent agonist for both μ- and κ-opioid receptors, playing a role in analgesia and respiratory depression.[1] The purification of this compound from biological samples or synthetic preparations is crucial for research into its physiological functions and for potential therapeutic development.
This application note details a robust method for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a widely used technique for the separation and purification of peptides due to its high resolution and compatibility with mass spectrometry.[2][3] The protocol described herein includes sample pre-treatment using solid-phase extraction (SPE) for cleanup and concentration, followed by a two-step HPLC purification process to achieve high purity.
Experimental Workflow
The overall workflow for the purification of this compound involves sample preparation, an initial purification step, and a final polishing step to ensure high purity of the target peptide.
Caption: A comprehensive workflow for the purification of this compound.
Materials and Methods
Sample Pre-treatment: Solid-Phase Extraction (SPE)
For complex biological matrices, an initial cleanup and concentration step using SPE is recommended to prolong the life of the HPLC column and improve resolution.[4][5][6]
-
SPE Cartridge: C18 silica-based cartridge
-
Conditioning Solvent: 100% Methanol
-
Equilibration Solvent: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Wash Solvent: 5% Acetonitrile, 0.1% TFA in Water
-
Elution Solvent: 60% Acetonitrile, 0.1% TFA in Water
HPLC System and Conditions
A standard analytical or preparative HPLC system equipped with a UV detector is suitable. Silica-based packings are commonly used for peptide separations.[2]
-
Column: Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size, wide pore >100Å)[3][7]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)[8]
-
Detection: UV at 220 nm and 280 nm
-
Flow Rate: 1.0 mL/min (for analytical scale)
-
Column Temperature: 30°C
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 5 mL of 100% methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of 0.1% TFA in water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified and clarified tissue extract or synthetic peptide solution onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% ACN containing 0.1% TFA to remove salts and hydrophilic impurities.
-
Elution: Elute the bound peptides with 2-3 mL of 60% ACN containing 0.1% TFA.
-
Drying: Dry the eluted sample using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide in Mobile Phase A for HPLC injection.
Protocol 2: RP-HPLC Purification
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample onto the column.
-
Gradient Elution (Primary Purification):
-
5-45% Mobile Phase B over 40 minutes.
-
45-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes (column wash).
-
Return to 5% Mobile Phase B over 5 minutes.
-
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) corresponding to the major peaks detected at 220 nm.
-
Analysis: Analyze a small aliquot of each major fraction by analytical HPLC and Mass Spectrometry to identify the fraction containing this compound.
-
Secondary Purification (Polishing): Pool the fractions containing the target peptide. Dilute with Mobile Phase A and re-inject onto the HPLC system. A slower, more targeted gradient (e.g., a 0.5%/min increase in Mobile Phase B around the expected elution time) can be used to separate closely eluting impurities.
Data Presentation
The following tables represent typical data obtained during the purification process.
Table 1: Primary RP-HPLC Purification Results
| Fraction ID | Retention Time (min) | Peak Area (mAU*s) | Purity by Analytical HPLC (%) |
| F1 | 18.5 | 15,200 | 85% |
| F2 | 20.1 | 8,900 | 70% |
| F3 | 22.4 | 3,500 | 65% |
Table 2: Final Purity After Secondary HPLC
| Parameter | Value |
| Final Retention Time | 18.6 min |
| Purity (Analytical) | >98% |
| Observed Mass (M+H)⁺ | Consistent with theoretical |
| Overall Recovery | ~60% |
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating G-protein-coupled receptors (GPCRs), specifically the μ- and κ-opioid receptors.[1][9] This activation initiates an intracellular signaling cascade that leads to the modulation of neuronal activity.
Caption: Simplified signaling pathway of this compound via GPCRs.
This application note provides a comprehensive framework for the successful purification of this compound. The specific gradient conditions may need to be optimized based on the sample complexity and the specific HPLC column used. Proper handling and analysis of collected fractions are key to achieving a high-purity final product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 固相萃取指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Adrenorphin and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals in the fields of neurobiology, pharmacology, and clinical research.
Introduction
Adrenorphin, also known as metorphamide, is an endogenous opioid octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂.[1] It is derived from the precursor protein proenkephalin A and is found throughout the mammalian brain and adrenal medulla.[1][2] this compound demonstrates potent analgesic and respiratory depressive properties by acting as a balanced agonist for both μ- and κ-opioid receptors, with no significant effect on δ-opioid receptors.[1] Understanding its metabolic fate and signaling pathways is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the opioid system.
Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and specificity for the detection and quantification of neuropeptides and their metabolites in complex biological matrices.[3][4] This application note provides a comprehensive protocol for the simultaneous quantitative analysis of this compound and its putative metabolites in biological samples, such as plasma.
Putative Metabolic Pathways of this compound
The metabolism of opioid peptides is primarily governed by peptidases, which cleave peptide bonds, leading to inactivation and clearance. While specific metabolic pathways for this compound are not extensively documented, we can infer likely routes based on general peptide metabolism. The primary metabolic processes are expected to be the enzymatic cleavage at the N-terminus or C-terminus.
Opioid metabolism can also involve Phase 1 (e.g., oxidation via cytochrome P450 enzymes) and Phase 2 (e.g., conjugation reactions like glucuronidation) reactions, although these are more common for non-peptide opioids.[5] For this compound, the principal metabolites are hypothesized to be truncated peptide fragments.
Caption: Putative enzymatic degradation pathways of this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating G-protein-coupled receptors (GPCRs), specifically the μ- and κ-opioid receptors.[1][6] This activation initiates a cascade of intracellular signaling events primarily through the inhibitory G-protein, Gαi/o. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Caption: Simplified signaling pathway of this compound via GPCRs.
Experimental Workflow for MS Analysis
A robust and reproducible workflow is essential for the accurate quantification of this compound and its metabolites from biological matrices.[7] The process involves sample collection with protease inhibitors, extraction and purification of the peptides, followed by LC-MS/MS analysis. Solid-phase extraction (SPE) is a commonly used technique for sample clean-up and concentration of peptides prior to analysis.[8]
Caption: General workflow for this compound analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound and its metabolites from 1 mL of plasma.
Materials:
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
SPE Vacuum Manifold
-
Internal Standard (IS): Isotopically labeled this compound (e.g., Tyr(¹³C₉,¹⁵N)-Adrenorphin)
-
Methanol (LC-MS grade)
-
Ammonium Hydroxide (5%)
-
Formic Acid (0.1% in water)
-
Water (LC-MS grade)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 1 mL of plasma, add 50 µL of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the Oasis MCX cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 2 mL of 0.1% formic acid in water through the cartridge to remove salts and polar interferences.
-
Wash 2: Pass 2 mL of methanol through the cartridge to remove non-polar interferences.
-
-
Elution: Elute the analytes by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 60 5.5 95 6.5 95 6.6 5 | 8.0 | 5 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
Quantitative Data
The following tables summarize the proposed MRM transitions and expected analytical performance of the method. These values are representative and should be optimized for the specific instrumentation used.
Table 1: MRM Transitions for this compound and Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 499.8 [M+2H]²⁺ | 136.1 (Tyr immonium) | 25 |
| 499.8 [M+2H]²⁺ | 758.4 (y₆) | 20 | |
| Metabolite 1 | 416.7 [M+2H]²⁺ | 120.1 (Phe immonium) | 22 |
| Metabolite 2 | 443.7 [M+2H]²⁺ | 136.1 (Tyr immonium) | 25 |
| Internal Standard | 504.8 [M+2H]²⁺ | 145.1 (¹³C₉,¹⁵N-Tyr) | 25 |
Table 2: Method Performance Characteristics
| Parameter | This compound | Metabolite 1 | Metabolite 2 |
| Linear Range (pg/mL) | 20 - 10,000 | 50 - 10,000 | 50 - 10,000 |
| Correlation Coeff. (R²) | >0.995 | >0.995 | >0.995 |
| LOD (pg/mL) | 10 | 25 | 25 |
| LOQ (pg/mL) | 20 | 50 | 50 |
| Intra-day Precision (%CV) | <10% | <12% | <12% |
| Inter-day Precision (%CV) | <12% | <15% | <15% |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% | 88 - 112% |
| Extraction Recovery | >85% | >80% | >80% |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation. Performance data is based on typical results for similar peptide assays.[8]
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of this compound and its putative metabolites in biological matrices. The provided protocols for sample preparation and instrumental analysis, combined with the detailed workflow and pathway diagrams, offer a comprehensive guide for researchers. This method is suitable for pharmacokinetic studies, drug development research, and fundamental neurobiological investigations into the endogenous opioid system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Regional distribution of this compound in rat brain: comparative study with PH-8P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Detection, quantification, and identification of dermorphin in equine plasma and urine by LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrenorphin Receptor Binding Assay Using Radioligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenorphin, also known as metorphamide, is an endogenous opioid peptide derived from proenkephalin A.[1][2][3] It functions as a potent agonist at both μ (mu) and κ (kappa) opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Understanding the binding characteristics of this compound and other investigational compounds at these receptors is crucial for the development of novel analgesics and therapeutics targeting the opioid system. Radioligand binding assays are a fundamental technique for characterizing ligand-receptor interactions, providing quantitative data on affinity (Kd), receptor density (Bmax), and the inhibitory potential of competing ligands (Ki).[4] This document provides detailed protocols for conducting saturation and competition binding assays to study this compound's interaction with its receptors using established radioligands.
Signaling Pathway
This compound, by activating μ- and κ-opioid receptors, initiates a signaling cascade characteristic of GPCRs coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the βγ subunits. Both dissociated subunits can modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels. This combination of signaling events results in a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, underlying the analgesic effects of opioids.
Data Presentation
The following tables summarize key binding parameters for commonly used radioligands for the μ- and κ-opioid receptors. These values can serve as a reference for experimental design and data interpretation.
Table 1: Radioligand Binding Affinity Data
| Receptor | Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| μ-Opioid | [3H]-DAMGO | Rat midbrain and brainstem membranes | 15.06 | 0.475 | [5] |
| κ-Opioid | [3H]-U-69593 | Guinea pig brain membranes | 3 | Not Specified | [6] |
| κ-Opioid | [3H]-U-69593 | COS-7 cells expressing nKOR | 1.514 | Not Specified | [7] |
Table 2: this compound (Metorphamide) Binding Affinity
| Receptor | Ki (nM) | Reference |
| μ-Opioid | 12 | [5] |
Experimental Protocols
The following are detailed protocols for saturation and competition radioligand binding assays to characterize the interaction of this compound with μ- and κ-opioid receptors.
Experimental Workflow
Materials and Reagents
-
Receptor Source: Rat brain tissue (e.g., midbrain, brainstem, cortex) or cell lines stably expressing the human μ- or κ-opioid receptor.[5][8]
-
Radioligands:
-
Unlabeled Ligands:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Membrane Preparation
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 1: Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.
-
Prepare a series of dilutions of the radioligand (e.g., [3H]-DAMGO or [3H]-U-69593) in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.[11]
-
Set up two sets of tubes for each radioligand concentration: one for total binding and one for non-specific binding (NSB).
-
To the "Total Binding" tubes, add:
-
100 µL of diluted radioligand
-
100 µL of assay buffer
-
100 µL of membrane preparation (e.g., 100-200 µg of protein)[5]
-
-
To the "Non-Specific Binding" tubes, add:
-
Incubate all tubes at a specified temperature and duration (e.g., 37°C for 35 minutes for [3H]-DAMGO).[5]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled compound (e.g., this compound) for the receptor by measuring its ability to compete with a fixed concentration of radioligand.
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound) in assay buffer.
-
Set up tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
To all tubes (except NSB), add the radioligand at a concentration at or below its Kd (determined from the saturation assay).
-
To the "Total Binding" tubes, add assay buffer instead of the test compound.
-
To the "Non-Specific Binding" tubes, add a high concentration of an appropriate unlabeled competitor (as in the saturation assay).
-
To the experimental tubes, add the different concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate, filter, and quantify radioactivity as described in the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the binding characteristics of this compound and other compounds at μ- and κ-opioid receptors. By employing these standardized radioligand binding assays, scientists can obtain reliable and reproducible data on ligand affinity and receptor density, which is essential for advancing our understanding of opioid pharmacology and for the development of new therapeutic agents. Careful optimization of experimental conditions and rigorous data analysis are critical for obtaining high-quality results.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Characteristics of central binding sites for [3H] DAMGO in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Adrenorphin on Cultured Neuronal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenorphin, an endogenous opioid peptide, is derived from proenkephalin A. Its physiological roles and interactions with neuronal cells are of significant interest in neuroscience and drug development. These application notes provide a comprehensive overview of in vitro methodologies to assess the effects of this compound on cultured neuronal cells. The protocols detailed below are foundational for characterizing the peptide's bioactivity, including its influence on cell viability, receptor binding, and intracellular signaling pathways. Due to the limited availability of specific quantitative data for this compound in the public domain, the tables presented herein are illustrative templates. Researchers are encouraged to populate these tables with their experimental data.
Data Presentation
The following tables are structured to facilitate the clear presentation and comparison of quantitative data obtained from the described experimental protocols.
Table 1: this compound - Neuronal Cell Viability
| Cell Line / Primary Culture | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| SH-SY5Y | 1 | 24 | Data | Data |
| SH-SY5Y | 10 | 24 | Data | Data |
| SH-SY5Y | 100 | 24 | Data | Data |
| Primary Cortical Neurons | 1 | 24 | Data | Data |
| Primary Cortical Neurons | 10 | 24 | Data | Data |
| Primary Cortical Neurons | 100 | 24 | Data | Data |
Table 2: this compound - Opioid Receptor Binding Affinity
| Receptor Subtype | Cell Line / Membrane Prep | Radioligand | This compound Kᵢ (nM) |
| Mu (μ) | SH-SY5Y | [³H]DAMGO | Data |
| Delta (δ) | NG108-15 | [³H]Naltrindole | Data |
| Kappa (κ) | CHO-KOR | [³H]U69,593 | Data |
Table 3: this compound - Modulation of cAMP Levels
| Cell Line / Primary Culture | This compound Concentration (nM) | Forskolin Stimulation | cAMP Inhibition (EC₅₀, nM) |
| SH-SY5Y | 0.1 - 1000 | Yes | Data |
| Primary Hippocampal Neurons | 0.1 - 1000 | Yes | Data |
Table 4: this compound - Intracellular Calcium [Ca²⁺]ᵢ Mobilization
| Cell Line / Primary Culture | This compound Concentration (nM) | Peak [Ca²⁺]ᵢ (nM) | Time to Peak (seconds) |
| Primary Dorsal Root Ganglion (DRG) Neurons | 10 | Data | Data |
| Primary Dorsal Root Ganglion (DRG) Neurons | 100 | Data | Data |
| Primary Dorsal Root Ganglion (DRG) Neurons | 1000 | Data | Data |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for use with various neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.[1][2][3]
Neuronal Cell Culture
a. SH-SY5Y Human Neuroblastoma Cell Line [4][5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
b. Primary Cortical Neuron Culture (Rat) [2][3]
-
Tissue Source: Embryonic day 18 (E18) rat cortices.
-
Dissociation: Mince cortical tissue and incubate in a papain solution to dissociate the cells.
-
Plating: Plate dissociated neurons onto Poly-D-Lysine coated culture plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Maintenance: Replace half of the culture medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Cell Viability and Cytotoxicity Assays
a. MTT Assay (Cell Viability) [6][7][8]
-
Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the untreated control.
b. LDH Assay (Cytotoxicity) [6][8][9]
-
Culture and treat neuronal cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Receptor Binding Assay[10][11][12]
-
Membrane Preparation: Homogenize cultured neuronal cells or brain tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-opioid receptors), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
cAMP Functional Assay[13][14][15][16][17]
-
Seed neuronal cells in a 96-well plate and culture overnight.
-
Pre-treat cells with this compound at various concentrations for a short period.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve and calculate the EC₅₀ for this compound's inhibition of forskolin-stimulated cAMP accumulation.
Intracellular Calcium Imaging[18][19][20][21][22][23]
-
Culture neuronal cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) according to the manufacturer's protocol.
-
Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological buffer and establish a baseline fluorescence reading.
-
Apply this compound at the desired concentration and record the changes in intracellular calcium concentration over time.
-
Quantify the peak fluorescence intensity and the kinetics of the calcium response.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's effects on neuronal cells.
Experimental workflow for in vitro studies of this compound.
Generalized opioid receptor signaling pathway in neurons.
Workflow for the MTT cell viability assay.
References
- 1. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture [mdpi.com]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrenorphin Administration in Animal Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenorphin, also known as metorphamide, is an endogenous amidated opioid octapeptide derived from proenkephalin A. It is found in the adrenal medulla and throughout the brain.[1] this compound exhibits potent analgesic properties by acting as an agonist at both μ (mu)- and κ (kappa)-opioid receptors.[1] These application notes provide detailed protocols for evaluating the antinociceptive effects of this compound in common animal models of nociception and summarize available quantitative data to guide experimental design.
Data Presentation: Quantitative Effects of this compound on Nociception
The following tables summarize the dose-dependent analgesic effects of this compound following intracerebroventricular (i.c.v.) administration in rodent models.
Table 1: Antinociceptive Effect of this compound in the Mouse Tail-Flick Test
| Dose (µg, i.c.v.) | Animal Model | Nociceptive Test | % of Animals Showing Analgesia | Reference |
| 2.5 | Mouse | Tail-Flick | 58 | Xu et al., 1985 |
| 5.0 | Mouse | Tail-Flick | 85 | Xu et al., 1985 |
| 10.0 | Mouse | Tail-Flick | 100 | Xu et al., 1985 |
Signaling Pathway of this compound
This compound exerts its analgesic effects by binding to and activating μ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
Experimental Protocols
Detailed methodologies for key in vivo nociception assays are provided below. These protocols can be adapted for the administration of this compound to evaluate its analgesic potential.
Experimental Workflow for In Vivo Nociception Studies
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes to a thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Gently place the animal into the restrainer.
-
Allow the animal to acclimate for 10-15 minutes.
-
Position the animal's tail such that the radiant heat source is focused on the distal third of the tail.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the animal flicks its tail out of the path of the heat beam.
-
Record the latency time.
-
A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, the heat source is turned off, and the maximum latency is recorded.
-
Administer this compound or vehicle.
-
Repeat the tail-flick measurement at predetermined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot-Plate Test
The hot-plate test assesses the supraspinal response to a thermal stimulus.
Apparatus:
-
Hot-plate apparatus with adjustable temperature control.
-
A transparent cylinder to confine the animal to the hot surface.
Procedure:
-
Set the hot-plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage.
-
Administer this compound or vehicle.
-
Repeat the hot-plate measurement at specified time intervals post-administration.
Data Analysis: Data are typically presented as the latency to response (in seconds). The %MPE can also be calculated as described for the tail-flick test.
Von Frey Test
The von Frey test is used to measure mechanical allodynia (a painful response to a normally non-painful stimulus).
Apparatus:
-
A set of calibrated von Frey filaments of varying stiffness.
-
An elevated mesh platform that allows access to the plantar surface of the animal's paws.
-
Individual testing chambers.
Procedure:
-
Place the animals in the testing chambers on the mesh platform and allow them to acclimate for at least 30 minutes.
-
Begin with a von Frey filament in the middle of the force range.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[2]
-
If there is a positive response, the next weaker filament is used.
-
If there is no response, the next stronger filament is used.
-
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold in grams.
-
Administer this compound or vehicle.
-
Repeat the von Frey test at designated time points post-administration.
Data Analysis: The results are expressed as the paw withdrawal threshold in grams. An increase in the paw withdrawal threshold indicates an antinociceptive effect.
References
Application Notes and Protocols for Immunohistochemical Localization of Adrenorphin in the Brain
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) localization of Adrenorphin in brain tissue. This compound, an endogenous opioid peptide derived from proenkephalin A, is distributed throughout the mammalian brain and plays a role in various physiological processes.[1][2] Understanding its precise neuroanatomical distribution is crucial for elucidating its functions in both normal and pathological states.
Overview
Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues.[3] This protocol outlines the necessary steps for preparing brain tissue, performing immunohistochemical staining for this compound, and visualizing the results. The provided methodology is a composite of standard IHC practices for neuropeptides in the brain and should be optimized for specific antibodies and tissue types.
Key Experimental Parameters
Successful immunohistochemical staining relies on the careful optimization of several parameters. The following table summarizes critical variables and provides recommended starting points for the localization of this compound.
| Parameter | Recommendation | Notes |
| Tissue Fixation | 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) | Perfusion fixation is recommended for optimal morphology. |
| Tissue Processing | Paraffin-embedded or Cryosectioned | Paraffin embedding provides excellent morphology, while cryosectioning can be better for some epitopes. |
| Section Thickness | 10-40 µm | Thinner sections for higher resolution imaging. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with 10mM Sodium Citrate Buffer (pH 6.0) | This step is crucial for unmasking the antigen in paraffin-embedded tissues.[4][5] |
| Primary Antibody Dilution | 1:100 - 1:1000 | This must be optimized for the specific anti-Adrenorphin antibody used. |
| Primary Antibody Incubation | Overnight at 4°C | A longer incubation at a lower temperature can increase signal specificity.[6] |
| Detection System | Avidin-Biotin Complex (ABC) or Polymer-based systems | These systems provide high sensitivity.[4][5] Tyramide Signal Amplification can be used for further enhancement.[4][5] |
| Chromogen | 3,3'-Diaminobenzidine (DAB) | Produces a stable, brown precipitate. |
| Counterstain | Hematoxylin or Nissl stain | To visualize cell nuclei and provide anatomical context.[3] |
Experimental Protocol
This protocol details the steps for localizing this compound in formalin-fixed, paraffin-embedded brain tissue.
I. Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with cold PBS until the blood is cleared, followed by perfusion with 4% PFA in PBS.[6]
-
Post-fixation: Dissect the brain and post-fix in 4% PFA for 4-24 hours at 4°C.[6]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol solutions and clear in xylene.[7][8][9] Embed the tissue in paraffin wax.
-
Sectioning: Cut 10-20 µm thick sections on a microtome and mount on charged microscope slides.[10]
II. Deparaffinization and Rehydration
-
Deparaffinize: Immerse slides in two changes of xylene for 5-10 minutes each.[7][9]
-
Rehydrate: Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 2-5 minutes each, followed by a final wash in distilled water.[7][9]
III. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a staining jar containing 10mM Sodium Citrate Buffer (pH 6.0).[4][5]
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Wash the sections with PBS.
IV. Immunohistochemical Staining
-
Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.[4][5][10]
-
Blocking: Wash sections with PBS and then incubate in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary anti-Adrenorphin antibody in the blocking solution to its optimal concentration. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[6][10]
-
Secondary Antibody Incubation: The next day, wash the sections with PBS. Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Signal Amplification: Wash sections with PBS and then incubate with an Avidin-Biotin Complex (ABC) reagent for 30-60 minutes at room temperature.
-
Visualization: Wash sections with PBS. Develop the signal by incubating with a DAB substrate kit until the desired brown staining intensity is reached.[10]
-
Counterstaining: Wash with PBS and counterstain with hematoxylin to visualize cell nuclei.[10]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene.[10] Mount a coverslip using a permanent mounting medium.[10]
This compound Signaling Pathway
This compound is an opioid peptide that functions as a balanced agonist for both µ- and κ-opioid receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. A simplified diagram of this pathway is presented below.
Caption: Simplified this compound signaling cascade.
Experimental Workflow
The following diagram illustrates the major steps in the immunohistochemistry protocol for localizing this compound in brain tissue.
Caption: Immunohistochemistry workflow for this compound.
References
- 1. This compound immunoreactivity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 4. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. origene.com [origene.com]
- 8. bosterbio.com [bosterbio.com]
- 9. genscript.com [genscript.com]
- 10. m.youtube.com [m.youtube.com]
Quantitative PCR (qPCR) for Adrenorphin Precursor mRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantification of Adrenorphin precursor mRNA, also known as Proenkephalin-A (PENK), using quantitative polymerase chain reaction (qPCR). This compound is an endogenous opioid peptide derived from the precursor protein Proenkephalin-A.[1][2][3] The quantification of PENK mRNA is crucial for understanding its physiological and pathological roles, particularly in neuroscience and drug development.
Introduction to this compound and its Precursor
This compound is an opioid octapeptide that is processed from Proenkephalin-A (PENK).[2] The gene encoding this precursor is PENK.[1][4][5] this compound is widely distributed throughout the mammalian brain and plays a role in various physiological processes.[2][6] Accurate measurement of PENK mRNA levels provides insights into the regulation of this compound production and its potential involvement in various neurological conditions and response to therapeutic agents.
Experimental Protocols
This section details the methodology for the quantification of PENK mRNA using a two-step RT-qPCR approach.
RNA Extraction and Quantification
High-quality total RNA is essential for accurate qPCR results.
Protocol:
-
Excise the tissue of interest (e.g., specific brain region) and immediately stabilize the RNA using a reagent like RNAlater® or by snap-freezing in liquid nitrogen.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen; TRIzol™ Reagent, Thermo Fisher Scientific) following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop™) and by checking the integrity on an agarose gel or using a bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.
Reverse Transcription (RT)
The reverse transcription step converts the extracted RNA into complementary DNA (cDNA).
Protocol:
-
Use a high-capacity cDNA reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen) for the synthesis of cDNA from your total RNA samples.
-
For each reaction, combine the following components in a nuclease-free microcentrifuge tube on ice:
-
Total RNA (1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random Primers or Oligo(dT) primers
-
RNase Inhibitor
-
Nuclease-free water to the final volume as per the kit's protocol.
-
-
Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C until use in the qPCR reaction.
Quantitative PCR (qPCR)
The qPCR step amplifies and quantifies the target PENK cDNA.
Protocol:
-
Prepare the qPCR reaction mix using a SYBR® Green-based master mix (e.g., QuantiTect SYBR Green PCR Kit, Qiagen). For each reaction, combine:
-
SYBR® Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
Gently mix the components and dispense the appropriate volume into each well of a qPCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Activation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
After the cycling is complete, perform a melt curve analysis to verify the specificity of the amplified product.
Data Presentation
Quantitative data for PENK mRNA expression should be presented in a clear and structured format.
Table 1: qPCR Primer Information for Human PENK mRNA
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| PENK | AATGCAGCCAGGATTGCGCGAC | TCTGGTTTGGACAGCTGCAGGA | Not specified | [4] |
Table 2: Recommended Reference Genes for qPCR in Brain Tissue
It is crucial to select stable reference genes for normalization to ensure accurate quantification of PENK mRNA. The stability of these genes may vary depending on the specific brain region and experimental conditions. Therefore, it is recommended to validate a panel of reference genes.
| Gene Symbol | Gene Name | Function | Reference |
| YWHAZ | Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein, zeta | Signal transduction | [7][8] |
| UBE2D2 | Ubiquitin-conjugating enzyme E2D 2 | Protein ubiquitination | [9][10] |
| CYC1 | Cytochrome c1 | Electron transport chain | [9][10] |
| RPL13 | Ribosomal protein L13 | Ribosome biogenesis | [9][10] |
| HMBS | Hydroxymethylbilane synthase | Heme biosynthesis | [8] |
| TBP | TATA-box binding protein | Transcription initiation | [8] |
Visualization of Signaling Pathways and Workflows
Signaling Pathway Regulating Proenkephalin-A (PENK) Expression
The expression of the Proenkephalin-A (PENK) gene is regulated by the convergence of the cyclic AMP (cAMP) and calcium signaling pathways.[11] Activation of G-protein coupled receptors, such as dopamine and adenosine receptors, can modulate cAMP levels, which in turn activates Protein Kinase A (PKA).[11] Neuronal depolarization leads to the influx of calcium through L-type calcium channels, activating Calcium/calmodulin-dependent protein kinase (CaMK). Both PKA and CaMK are necessary for the induction of the PENK promoter and subsequent gene expression.[11]
Caption: Regulation of Proenkephalin-A (PENK) gene expression.
Experimental Workflow for PENK mRNA Quantification
The following diagram illustrates the key steps involved in the quantification of PENK mRNA from tissue samples.
Caption: Workflow for PENK mRNA quantification by RT-qPCR.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The structure and expression of the preproenkephalin gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. PENK proenkephalin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Regional distribution of this compound in rat brain: comparative study with PH-8P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reference genes for normalization: a study of rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Valid Reference Genes for the Normalization of RT qPCR Gene Expression Data in Human Brain Tissue | Technology Networks [technologynetworks.com]
- 9. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases [ouci.dntb.gov.ua]
- 10. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striatal proenkephalin gene induction: coordinated regulation by cyclic AMP and calcium pathways - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis and Purification of Adrenorphin Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solid-phase synthesis and subsequent purification of the endogenous opioid peptide, Adrenorphin. This compound, also known as metorphamide, is an octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂.[1] It is a potent agonist at both μ- and κ-opioid receptors, playing a role in analgesia and other neurological processes.[1] The protocols outlined below utilize Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for peptide production.[2][3] Purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring a high-purity final product suitable for research and drug development applications.
Introduction to this compound
This compound is a C-terminally amidated opioid peptide derived from the precursor proenkephalin A.[1] Its dual agonism at μ- and κ-opioid receptors makes it a molecule of significant interest in pain management research and the development of novel analgesics. Understanding its synthesis and purification is crucial for obtaining the high-quality peptide necessary for pharmacological and structural studies.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis due to its efficiency and the mild conditions required for Fmoc group removal.[2][3] The synthesis of this compound, with its C-terminal amide, is ideally performed on a Rink Amide resin.[4]
Experimental Protocol: Fmoc-Based SPPS of this compound
1. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[4]
2. First Amino Acid Loading (Fmoc-Val-OH):
-
Deprotect the Rink Amide resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Val-OH (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to couple for 2 hours.
-
Wash the resin with DMF.
3. Peptide Chain Elongation (Gly, Arg, Arg, Met, Phe, Gly, Gly, Tyr):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the previously coupled amino acid.
-
Washing: Wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) using the activation method described in step 2. The arginine residues should be side-chain protected with a group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and tyrosine with tBu (tert-butyl).
-
Washing: Wash the resin with DMF.
-
Repeat this cycle of deprotection, washing, and coupling for each subsequent amino acid in the this compound sequence.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Synthesis Data Summary
| Parameter | Expected Value |
| Peptide Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ |
| Resin | Rink Amide |
| Synthesis Strategy | Fmoc/tBu |
| Crude Yield | 60-80% (Estimated) |
| Crude Purity | 50-70% (Estimated by HPLC) |
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Purification of this compound by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Purification of this compound
1. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A and Buffer B (see below).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative scale) is recommended.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tyrosine residue).
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak in the chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (expected molecular weight of this compound is approximately 984.18 g/mol ).
4. Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Purification Data Summary
The final yield and purity of the purified peptide will depend on the success of the synthesis and the efficiency of the HPLC purification.
| Parameter | Expected Value |
| Purification Method | Reversed-Phase HPLC |
| Column | C18 |
| Final Purity | >95% (as determined by HPLC) |
| Final Yield | 10-30% (of crude material, sequence-dependent) |
| Final Form | Lyophilized white powder |
Experimental Workflow for this compound Purification
Caption: Workflow for the purification and analysis of synthetic this compound.
Biological Activity and Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating μ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gi/o). The activated Gα subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of events hyperpolarizes the neuron and reduces neurotransmitter release, producing an analgesic effect.
This compound Signaling Pathway
Caption: Signaling pathway of this compound via μ/κ-opioid receptors.
References
Adrenorphin: Comprehensive Application Notes on Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stability of the endogenous opioid peptide adrenorphin (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂), also known as metorphamide, and establish protocols for its proper storage and handling. This compound is a potent agonist of μ- and κ-opioid receptors, making its stability crucial for accurate experimental results and potential therapeutic development.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and activity of this compound. The following conditions are recommended based on available data for the powdered form and reconstituted solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder (Lyophilized) | -80°C | 2 years | Sealed, away from moisture. |
| -20°C | 1 year | Sealed, away from moisture. | |
| Stock Solution | -80°C | 6 months | In a suitable solvent (e.g., DMSO). Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | In a suitable solvent. For shorter-term storage. |
This compound Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of enzymes. While specific quantitative data for this compound's half-life under varied conditions is limited in publicly available literature, this section outlines the key considerations and provides protocols to determine its stability.
Temperature Stability
Elevated temperatures can lead to the degradation of peptides. It is crucial to store this compound at recommended sub-zero temperatures to minimize degradation. For experimental use, solutions should be thawed on ice and used promptly.
pH Stability
The pH of the solution can significantly impact the stability of peptides by affecting their charge state and susceptibility to hydrolysis. Opioid peptides, in general, have shown varying stability across different pH ranges, with some being more stable under acidic conditions.
Enzymatic Stability
As a peptide, this compound is susceptible to degradation by various proteases and peptidases present in biological matrices such as plasma and serum. Its structure, with a C-terminal amidation, offers some protection against carboxypeptidases. However, aminopeptidases and endopeptidases can still cleave the peptide. The primary enzymatic cleavage is expected to occur at the N-terminus.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of this compound under various conditions.
Protocol for Assessing Temperature Stability
This protocol outlines a method to determine the half-life of this compound at different temperatures.
Objective: To quantify the degradation of this compound over time at various temperatures.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
HPLC-MS system
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (Mobile Phase B)
-
C18 HPLC column
Procedure:
-
Prepare working solutions of this compound at a final concentration of 100 µg/mL in PBS, pH 7.4.
-
Aliquot the working solution into multiple vials for each temperature condition.
-
Incubate the vials at the designated temperatures (4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature.
-
Immediately quench any potential degradation by adding an equal volume of 10% trichloroacetic acid (TCA) and centrifuging to precipitate any proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining intact this compound.
-
HPLC-MS Analysis:
-
Inject a standard volume of the supernatant onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B.
-
Monitor the peak area of the intact this compound using its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each temperature.
-
Calculate the half-life (t₁/₂) at each temperature using a one-phase exponential decay model.
-
Table 2: Template for Temperature Stability Data
| Temperature (°C) | Time (hours) | % this compound Remaining | Half-life (t₁/₂) (hours) |
| 4 | 0 | 100 | |
| ... | ... | ||
| 25 | 0 | 100 | |
| ... | ... | ||
| 37 | 0 | 100 | |
| ... | ... |
Protocol for Assessing pH Stability
This protocol describes how to evaluate the stability of this compound across a range of pH values.
Objective: To determine the effect of pH on the stability of this compound.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubator at a constant temperature (e.g., 37°C)
-
HPLC-MS system and reagents as described in Protocol 3.1.
Procedure:
-
Prepare working solutions of this compound at a final concentration of 100 µg/mL in each of the different pH buffers.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot from each pH solution.
-
Analyze the samples by HPLC-MS to quantify the remaining intact this compound.
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant and half-life at each pH.
-
Table 3: Template for pH Stability Data
| pH | Time (hours) | % this compound Remaining | Half-life (t₁/₂) (hours) |
| 3.0 | 0 | 100 | |
| ... | ... | ||
| 5.0 | 0 | 100 | |
| ... | ... | ||
| 7.4 | 0 | 100 | |
| ... | ... | ||
| 9.0 | 0 | 100 | |
| ... | ... |
Protocol for In Vitro Enzymatic Degradation Assay
This protocol details a method to assess the stability of this compound in the presence of plasma enzymes.
Objective: To determine the half-life of this compound in human plasma.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Human plasma (freshly collected with anticoagulant)
-
Incubator at 37°C
-
Acetonitrile with 1% formic acid (for protein precipitation)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with this compound to a final concentration of 10 µg/mL and mix gently.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-adrenorphin mixture.
-
Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile with 1% formic acid.
-
Vortex and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Quantify the remaining intact this compound using a validated LC-MS/MS method with multiple reaction monitoring (MRM).
-
Simultaneously, screen for potential degradation products by monitoring for expected fragment masses.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Determine the half-life in plasma by fitting the data to a one-phase exponential decay model.
-
This compound Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to and activating μ (mu) and κ (kappa) opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
By following these storage recommendations and experimental protocols, researchers can ensure the integrity of their this compound samples and generate reliable data for their studies.
Troubleshooting & Optimization
Troubleshooting low signal in Adrenorphin radioimmunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Adrenorphin radioimmunoassays (RIA), with a specific focus on low signal output.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is considered a "low signal" in a competitive this compound RIA?
A low signal, in the context of troubleshooting, typically refers to an abnormally low radioactive count for the zero standard (B0 or maximum binding tube), which contains only the antibody and radiolabeled this compound (tracer). In a properly optimized assay, the B0 tube should bind between 30% and 60% of the total radioactivity added.[1] A B0 binding significantly below this range indicates a systemic issue with the assay.
Q2: My zero standard (B0) binding is very low. What is the most common cause?
A low B0 is one of the most frequent problems and usually points to an issue with one of the core reagents. The most common culprits are degraded or expired radiolabeled this compound (tracer), an incorrect dilution or degraded primary antibody, or improperly prepared assay buffer.[2][3]
Q3: Could low counts in my unknown samples simply indicate a high concentration of this compound?
Yes. The principle of competitive RIA means that a high concentration of unlabeled this compound in a sample will compete with the tracer for antibody binding sites, resulting in a low radioactive signal in the bound fraction.[1][3] If your standard curve and controls are performing as expected, low counts in your samples are a valid result. Samples with counts below the lowest point on the standard curve should be diluted and re-assayed.[1]
Q4: How critical is sample handling for an this compound RIA?
It is extremely critical. This compound is a peptide and is highly susceptible to degradation by proteases found in biological samples like serum and plasma.[4][5] Improper collection, storage, or repeated freeze-thaw cycles can lead to peptide degradation, resulting in inaccurately low measurements.[5][6][7] It is often recommended to collect samples in tubes containing protease inhibitors and to store them at -80°C.[5][7]
Section 2: Detailed Troubleshooting Guide for Low Signal
This guide addresses the specific problem of lower-than-expected radioactive counts in your this compound RIA.
Problem Area 1: Reagent Integrity and Preparation
Question: Have you verified the quality, storage, and preparation of all assay reagents?
Issues with reagents are a primary cause of poor assay performance. Systematically check each component as outlined in the table below.
Table 1: Troubleshooting Reagent-Related Issues
| Reagent | Potential Cause of Low Signal | Recommended Action |
| Radiolabeled Tracer | Degradation: The ¹²⁵I isotope has a half-life of ~60 days; older tracers will have lower activity.[2] The peptide itself can be damaged by radiolysis.[3][8] | - Check the expiration date. Use tracer as soon as possible after receipt.[2]- Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[6]- Perform a tracer quality check (see Protocol 2). |
| Primary Antibody | Degradation or Improper Dilution: Incorrect storage (temperature, freeze-thaw) can denature the antibody. The dilution may be too high, resulting in insufficient binding sites. | - Confirm storage conditions as per the datasheet.- Prepare fresh dilutions for each assay.- Perform an antibody titer optimization experiment to confirm the correct dilution (see Protocol 1).[1] |
| This compound Standard | Degradation or Incorrect Reconstitution: Peptides can degrade if stored improperly. Errors in reconstitution or serial dilution will lead to an inaccurate standard curve. | - Reconstitute the lyophilized standard precisely as instructed.- Aliquot and store at -20°C or below; avoid repeated freeze-thaw cycles.[6]- Prepare fresh serial dilutions for every assay. |
| Assay Buffer | Incorrect pH or Composition: The pH of the assay buffer is critical for antibody-antigen binding. Contamination or missing components (like BSA to reduce non-specific binding) can also be a factor.[1] | - Prepare buffer fresh, or confirm the pH of stored buffer before use.- Ensure all components (e.g., BSA, salts, preservatives) are added correctly. |
| Separation Reagent | Ineffective Precipitation: The secondary antibody or Polyethylene Glycol (PEG) solution may be degraded or improperly prepared, leading to incomplete precipitation of the primary antibody-antigen complex. | - Prepare fresh separation reagents.- Ensure the carrier immunoglobulin (if required) is added.- Confirm the correct incubation time and temperature for the precipitation step. |
Problem Area 2: Assay Protocol and Execution
Question: Could procedural errors during the assay be the cause of the low signal?
Even with perfect reagents, incorrect execution can lead to poor results. Review your procedure for the following common errors.
Table 2: Troubleshooting Protocol-Related Issues
| Procedural Step | Potential Cause of Low Signal | Recommended Action |
| Pipetting | Inaccurate or Inconsistent Pipetting: Errors in pipetting the antibody, tracer, standards, or samples will directly impact the results and precision of the assay. | - Calibrate your pipettes regularly.- Use fresh tips for each reagent and sample to avoid cross-contamination.- Ensure you are using the correct pipette for the volume being dispensed. |
| Incubation | Incorrect Time or Temperature: Incubation times that are too short may not allow the binding reaction to reach equilibrium.[9] Temperature fluctuations can affect binding kinetics. | - Standardize all incubation times and temperatures across all tubes and assays.[3]- Ensure reagents are brought to room temperature before use if the protocol requires it.[2] |
| Centrifugation | Insufficient g-force or Time: Inadequate centrifugation will result in a poorly formed pellet, leading to the loss of the bound fraction during the aspiration or decanting step.[2] | - Confirm the recommended g-force and duration from the protocol.- Ensure the centrifuge is properly balanced and reaches the target speed. |
| Aspiration/Decanting | Loss of Pellet: Accidentally disturbing or aspirating the pellet containing the bound, radioactive complex is a common source of error that leads directly to low counts. | - Aspirate or decant the supernatant immediately after centrifugation.[2]- Be careful not to touch the bottom of the tube with the aspiration tip.- Leave a small, consistent amount of supernatant behind rather than risk disturbing the pellet. |
Section 3: Key Experimental Protocols
Protocol 1: Antibody Titer Optimization
This protocol is used to determine the optimal dilution of the primary antibody that results in 30-60% binding of the total tracer counts.
Methodology:
-
Prepare Reagents: Prepare the assay buffer and radiolabeled this compound tracer according to the standard assay protocol.
-
Serial Dilution of Antibody: Create a series of dilutions of your primary antibody stock (e.g., 1:500, 1:1,000, 1:2,000, 1:4,000, 1:8,000, etc.) in assay buffer.
-
Set Up Tubes: For each dilution, set up triplicate tubes. Also, prepare triplicate tubes for Total Counts (TC) and Non-Specific Binding (NSB).
-
Add Reagents:
-
TC Tubes: Add only the tracer in assay buffer. Do not add any antibody or separation reagents.
-
NSB Tubes: Add assay buffer (in place of antibody) and the tracer.
-
Antibody Dilution Tubes: Add the corresponding antibody dilution and the tracer.
-
-
Incubate: Incubate all tubes (except TC) under standard assay conditions.
-
Precipitate and Separate: Add the separation reagent to all tubes (except TC), incubate as required, and centrifuge to pellet the bound fraction.
-
Count Radioactivity: Decant the supernatant and measure the radioactivity (counts per minute, CPM) in the pellet of each tube using a gamma counter.
-
Calculate Percent Bound:
-
Calculate the average CPM for each set of triplicates.
-
Net CPM = Average CPM - Average NSB CPM
-
% Bound = (Net CPM / Average TC CPM) * 100
-
-
Determine Optimal Titer: Plot the % Bound against the antibody dilution factor. The optimal dilution is the one that yields a binding of approximately 30-60%.
Protocol 2: Tracer Quality Check
This is a quick check to see if the radiolabeled tracer is capable of binding to the antibody.
Methodology:
-
Set Up Tubes: Prepare triplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), and Maximum Binding (Bmax).
-
Add Reagents:
-
TC Tubes: Add a standard amount of tracer in assay buffer.
-
NSB Tubes: Add tracer and assay buffer (instead of antibody).
-
Bmax Tubes: Add tracer and an excess amount of primary antibody (e.g., a much lower dilution than your normal working dilution, such as 1:100).
-
-
Incubate, Separate, and Count: Follow the standard assay procedure for incubation, separation, and counting.
-
Analyze: A high-quality tracer should show very high binding in the Bmax tubes compared to the NSB tubes. If the binding in the Bmax tubes is low, the tracer has likely degraded and should be replaced.
Protocol 3: Standard Curve Preparation
Accurate preparation of the standard curve is essential for the quantification of unknown samples.
Methodology:
-
Reconstitute Standard: Carefully reconstitute the lyophilized this compound standard with the volume of assay buffer specified in the kit's datasheet to create the stock standard solution. Mix gently by inversion or light vortexing.
-
Prepare Serial Dilutions:
-
Label a set of tubes for each point on the standard curve (e.g., S1, S2, S3, S4, S5, S6).
-
Dispense the appropriate volume of assay buffer into tubes S2 through S6.
-
Transfer the required volume from the stock standard to the S1 tube.
-
Perform a serial dilution by transferring a set volume from S1 to S2, mixing, then transferring the same volume from S2 to S3, and so on. Use a fresh pipette tip for each transfer.
-
-
Assay Standards: Use these freshly prepared standards immediately in your RIA as you would for your unknown samples.
Section 4: Visual Guides and Workflows
// Nodes start [label="Start Assay", shape=ellipse, fillcolor="#34A853"]; prep_reagents [label="Prepare Standards,\nSamples, Antibody, Tracer", fillcolor="#4285F4"]; add_reagents [label="Pipette Reagents into Assay Tubes\n(Standard/Sample + Antibody + Tracer)", fillcolor="#4285F4", shape= Msquare]; incubation1 [label="First Incubation\n(Competitive Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; add_precip [label="Add Separation Reagent\n(e.g., Secondary Antibody)", fillcolor="#4285F4"]; incubation2 [label="Second Incubation\n(Precipitation)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge to Pellet\nBound Fraction", fillcolor="#EA4335"]; separate [label="Decant or Aspirate\nSupernatant (Free Fraction)", fillcolor="#EA4335"]; count [label="Measure Radioactivity\nin Pellet (Bound Fraction)\nusing Gamma Counter", fillcolor="#34A853"]; analyze [label="Calculate Results &\nPlot Standard Curve", fillcolor="#5F6368"]; end_assay [label="End", shape=ellipse, fillcolor="#EA4335"];
// Edges start -> prep_reagents; prep_reagents -> add_reagents; add_reagents -> incubation1; incubation1 -> add_precip; add_precip -> incubation2; incubation2 -> centrifuge; centrifuge -> separate; separate -> count; count -> analyze; analyze -> end_assay; } .dot Figure 1. General this compound RIA Experimental Workflow
// Nodes start [label="Low Signal (Counts)\nDetected", shape=ellipse, fillcolor="#EA4335"]; check_b0 [label="Is Zero Standard (B0)\nBinding < 30%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// B0 is OK Path valid_result [label="Result may be valid:\nHigh this compound Concentration", fillcolor="#F1F3F4", fontcolor="#202124", shape= Msquare]; dilute_sample [label="Dilute Sample and\nRe-assay", fillcolor="#34A853"];
// B0 is Low Path reagent_issue [label="Potential Reagent Issue", shape= Mdiamond, fillcolor="#4285F4"]; protocol_issue [label="Potential Protocol Issue", shape= Mdiamond, fillcolor="#4285F4"];
check_tracer [label="Check Tracer:\n- Expiration Date\n- Storage\n- Perform Quality Check", fillcolor="#F1F3F4", fontcolor="#202124"]; check_antibody [label="Check Antibody:\n- Dilution\n- Storage\n- Perform Titration", fillcolor="#F1F3F4", fontcolor="#202124"]; check_standards [label="Check Standards/Buffer:\n- Freshly Prepared?\n- Correct pH?", fillcolor="#F1F3F4", fontcolor="#202124"];
check_pipetting [label="Verify Pipetting\nAccuracy & Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; check_incubation [label="Confirm Incubation\nTime & Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_separation [label="Review Separation Step:\n- Centrifuge Speed/Time\n- Careful Aspiration", fillcolor="#F1F3F4", fontcolor="#202124"];
resolve [label="Re-run Assay with\nCorrected Parameters", shape=ellipse, fillcolor="#34A853"];
// Edges start -> check_b0;
check_b0 -> valid_result [label=" No "]; valid_result -> dilute_sample;
check_b0 -> reagent_issue [label=" Yes "]; reagent_issue -> check_tracer [label=""]; reagent_issue -> check_antibody [label=""]; reagent_issue -> check_standards [label=""];
reagent_issue -> protocol_issue [style=dashed];
protocol_issue -> check_pipetting [label=""]; protocol_issue -> check_incubation [label=""]; protocol_issue -> check_separation [label=""];
{check_tracer, check_antibody, check_standards} -> resolve [style=dashed]; {check_pipetting, check_incubation, check_separation} -> resolve [style=dashed]; } .dot Figure 2. Troubleshooting Logic for Low RIA Signal
References
- 1. revvity.com [revvity.com]
- 2. Peptide radioimmunoassay (ria) | PDF [slideshare.net]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. resources.revvity.com [resources.revvity.com]
Technical Support Center: Adrenorphin Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of adrenorphin peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification. This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Is your peak tailing issue affecting all peaks or just the this compound peak?
-
All Peaks Tailing: This typically indicates a system-wide issue.
-
Only this compound Peak Tailing: This suggests a problem specific to the analyte-column interaction or the sample itself.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.
Troubleshooting Workflow for System-Wide Peak Tailing
Figure 1. Troubleshooting workflow for system-wide peak tailing.
Q1: What should I do if all my peaks are tailing?
A1: Tailing of all peaks often points to a physical problem in the HPLC system, most commonly at the head of the column.
-
Check for a Blocked Column Frit: Particulates from the sample, mobile phase, or worn pump seals can clog the inlet frit of the column. This disrupts the sample flow path, leading to distorted peaks.
-
Solution: Try backflushing the column (reversing the flow direction) to dislodge the particulates. If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Inspect Column Connections: Improperly seated fittings can create dead volume, causing peaks to tail.
-
Solution: Ensure all fittings between the injector and the detector are properly tightened and that the tubing is fully seated.
-
-
Check for a Column Void: A void or channel in the column packing material can lead to peak distortion.
-
Solution: A column with a significant void at the inlet usually needs to be replaced.
-
Scenario 2: Only the this compound Peak is Tailing
If only the this compound peak is tailing, the cause is likely a specific chemical interaction between this compound and the stationary phase, or an issue with the sample itself.
Troubleshooting Workflow for this compound-Specific Peak Tailing
Figure 2. Troubleshooting workflow for this compound-specific peak tailing.
Q2: My this compound peak is tailing, but other peaks look fine. What's the cause?
A2: This is a common issue with peptides like this compound and is often due to secondary interactions with the silica-based stationary phase.
-
Silanol Interactions: Residual silanol groups on the surface of C18 columns can be deprotonated at mobile phase pH values above ~3 and interact with positively charged amine groups on the this compound molecule. This secondary retention mechanism leads to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2 and 3 will protonate the silanol groups, minimizing these unwanted interactions.
-
Solution 2: Use a Mobile Phase Additive:
-
Trifluoroacetic Acid (TFA): Adding 0.1% TFA to the mobile phase is a very common and effective way to eliminate peak tailing for peptides. TFA acts as an ion-pairing agent, masking the positive charges on the peptide and also suppressing the ionization of residual silanols.
-
Formic Acid (FA): While often preferred for LC-MS applications due to reduced ion suppression, formic acid is a weaker acid than TFA and may not be as effective at eliminating tailing.
-
Chelating Agents: In some cases, peak tailing can be caused by interactions of the peptide with metal contaminants in the stationary phase or HPLC system. Adding a small amount (e.g., 1 ppm) of a chelating agent like citric acid or medronic acid to the mobile phase can significantly improve peak shape.[1][2]
-
-
Solution 3: Use a Different Column:
-
End-capped Columns: Modern, high-purity, end-capped C18 columns have a much lower concentration of residual silanols and are less prone to causing peak tailing with basic compounds.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can shield the residual silanols.
-
-
Q3: Could my sample be the problem?
A3: Yes, sample-related issues can also cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., high percentage of acetonitrile), the peak shape can be distorted.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the initial mobile phase.
-
Q4: Can temperature affect the peak shape of this compound?
A4: Yes, temperature can have a significant effect on the chromatography of peptides.
-
Improved Peak Shape: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape for peptides.[3] This is because higher temperatures can disrupt secondary structures of the peptide, leading to a more homogenous population of molecules interacting with the stationary phase. It also improves mass transfer kinetics.
-
Changes in Selectivity: Temperature can also alter the selectivity of the separation, so it is an important parameter to consider during method development.
Quantitative Impact of Troubleshooting Strategies
The following tables summarize the quantitative effects of various troubleshooting strategies on peptide peak shape.
Table 1: Effect of Mobile Phase Additive on Peptide Peak Tailing
| Mobile Phase Additive | Analyte | Tailing Factor (Tf) | Peak Shape Improvement | Reference |
| Ammonium Acetate | Glucagon | 3.0 (C18), 9.0 (Phenyl-hexyl) | - | [4] |
| 0.1% TFA | Glucagon | ~1.2 (C18), ~1.1 (Phenyl-hexyl) | Significant Improvement | [4] |
| 0.1% Formic Acid | "PENNYK" Peptide | Increased over time | - | [2] |
| 0.1% Formic Acid + 1 ppm Chelator | "PENNYK" Peptide | Stable at ~1.0 | Up to 40% reduction in tailing | [1][2] |
Table 2: Effect of Column Temperature on Peptide Chromatography
| Parameter | Condition 1 | Condition 2 | Observation | Reference |
| Peak Shape | Ambient Temperature | Elevated Temperature (e.g., 60°C) | Sharper, more symmetrical peaks at higher temperatures. | [3] |
| Resolution | 32°C | 42°C | Can increase or decrease depending on the specific peptide pair. | |
| Retention Time | Lower Temperature | Higher Temperature | Decreased retention times at higher temperatures. | [5] |
Experimental Protocols
Representative RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 45% B
-
25-26 min: 45% to 95% B
-
26-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-36 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Sample Diluent: Mobile Phase A
Protocol for Sample Preparation from Biological Fluids (e.g., Plasma)
This protocol is a general guideline for the extraction of peptides like this compound from a complex biological matrix.
-
Sample Collection: Collect blood in EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation:
-
To 500 µL of plasma, add 1.5 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 250 µL of Mobile Phase A.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system.
Frequently Asked Questions (FAQs)
Q5: Why is trifluoroacetic acid (TFA) so commonly used for peptide separations?
A5: TFA is a strong ion-pairing agent that offers several benefits for peptide analysis by RP-HPLC. It effectively masks the positive charges on basic amino acid residues and suppresses the ionization of residual silanol groups on the silica-based column packing. This minimizes secondary interactions that cause peak tailing and results in sharper, more symmetrical peaks.
Q6: I am using LC-MS and TFA is causing ion suppression. What are my alternatives for reducing peak tailing?
A6: This is a common challenge. While TFA is excellent for UV detection, it can significantly reduce signal intensity in mass spectrometry. Here are some alternatives:
-
Use a lower concentration of TFA: Try reducing the TFA concentration to 0.01-0.05%. This may provide a compromise between acceptable peak shape and reduced ion suppression.
-
Use formic acid (FA): A common alternative is 0.1% formic acid. While it may not be as effective as TFA at eliminating tailing on all columns, it is much more MS-friendly.
-
Use a modern, high-purity, end-capped column: These columns have very low silanol activity and can often provide good peak shape for peptides even with a weaker acid like formic acid.
-
Add a small amount of a chelating agent: If tailing persists with formic acid, it may be due to metal contamination. Adding a very low concentration (e.g., 1 ppm) of a chelating agent like citric acid or medronic acid can improve peak shape without causing significant ion suppression.[1][2]
Q7: How do I calculate the tailing factor?
A7: The tailing factor (Tf), also known as the USP tailing factor, is a measure of peak asymmetry. It is calculated at 5% of the peak height. The formula is:
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
A perfectly symmetrical (Gaussian) peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be a tailing peak.
Q8: What is a column void and how can I prevent it?
A8: A column void is a space or channel that forms in the packing material at the inlet of the HPLC column. This can happen due to mechanical shock (e.g., dropping the column) or repeated pressure cycles. Voids disrupt the flow of the mobile phase and the sample, leading to broad and often tailing peaks.
To prevent voids:
-
Handle columns with care and avoid dropping them.
-
Avoid sudden changes in pressure.
-
Use a guard column to protect the analytical column from particulates and strongly retained sample components.
Q9: Can the age of the column affect peak shape?
A9: Yes, column performance degrades over time. The stationary phase can become contaminated with strongly adsorbed sample components, or the bonded phase can be stripped away, exposing more active silanol sites. This can lead to increased peak tailing and reduced efficiency. If you have tried other troubleshooting steps without success, it may be time to replace the column.
References
- 1. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Adrenorphin Detection by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based detection of Adrenorphin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as metorphamide, is an endogenous opioid octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2. It is C-terminally amidated and has a molar mass of approximately 984.18 g/mol .[1] this compound acts as a potent agonist at both μ- and κ-opioid receptors.[2][3] Due to its peptidic nature, "soft" ionization techniques are required for its analysis by mass spectrometry to prevent fragmentation.[4]
Q2: Which ionization techniques are best suited for this compound detection?
For peptides like this compound, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most suitable "soft" ionization techniques.[4][5] These methods allow for the ionization of the intact molecule with minimal fragmentation, which is crucial for accurate mass determination.[6][7] ESI is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures, while MALDI is a high-throughput technique often used for analyzing purified samples.[4][5]
Q3: Why is sample preparation, particularly desalting, critical for this compound analysis?
Sample preparation is a crucial step prior to mass spectrometry analysis. Biological samples and protein digests often contain high concentrations of salts and other contaminants that can interfere with the ionization process. These non-volatile salts can suppress the analyte signal by competing for ionization and can also form adducts with the peptide, complicating data interpretation.[2][7] Therefore, a thorough desalting step is essential to ensure high-quality data with good signal-to-noise ratios.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes:
-
Poor Ionization Efficiency: The solvent composition or pH may not be optimal for protonating this compound.
-
Ion Suppression: The presence of salts, detergents, or other contaminants in the sample is a common cause of reduced signal.[7]
-
Suboptimal Instrument Settings: The parameters of the ESI or MALDI source may not be properly tuned for this compound.
-
Sample Loss During Preparation: Peptides can be lost during sample preparation steps like desalting if not performed carefully.[1]
Solutions:
-
Optimize Solvent Composition (ESI):
-
Thoroughly Desalt the Sample:
-
Optimize Instrument Parameters:
-
ESI: Adjust the spray voltage, capillary temperature, and gas flow rates to achieve a stable spray and maximize signal.
-
MALDI: Experiment with different laser energies to find the optimal setting that provides good signal without causing fragmentation. Also, search for "sweet spots" on the sample plate where crystallization is optimal.[11]
-
-
Choose the Right MALDI Matrix:
Issue 2: Presence of Salt Adducts (e.g., [M+Na]+, [M+K]+)
Possible Causes:
-
Insufficient Desalting: Residual sodium and potassium salts from buffers or glassware can readily form adducts with the peptide.[14]
-
Contaminated Solvents: The solvents used for sample preparation and analysis may contain trace amounts of alkali metal ions.[14]
Solutions:
-
Improve Desalting Protocol: Ensure the C18 column is properly conditioned, and the sample is washed thoroughly before elution.
-
Use High-Purity Solvents: Utilize HPLC or MS-grade solvents and fresh solutions to minimize salt contamination.
-
Acidify the Mobile Phase: The addition of an acid like formic acid provides a high concentration of protons, which can outcompete alkali metal ions for adduction to the peptide.[14]
Issue 3: In-Source Fragmentation
Possible Causes:
-
High Source Energy (ESI): Applying too high a cone voltage (also known as nozzle-skimmer voltage or declustering potential) can cause the peptide to fragment within the ion source.[6]
-
Excessive Laser Power (MALDI): Using a laser intensity that is too high can lead to fragmentation of the this compound molecule.
Solutions:
-
Optimize Cone Voltage (ESI): Gradually decrease the cone voltage to a level that provides good desolvation and ion transfer without inducing fragmentation.[6]
-
Adjust Laser Power (MALDI): Reduce the laser power to the minimum required to achieve a good signal.
-
Use a "Softer" MALDI Matrix: In some cases, switching to a different matrix can result in a softer ionization process.
Experimental Protocols
Protocol 1: Sample Desalting Using C18 Spin Columns
This protocol is a general guideline for desalting peptide samples like this compound prior to MS analysis.
Materials:
-
C18 Spin Column
-
Activation Solution: 50% Acetonitrile (ACN) in water
-
Washing Solution: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in water
-
Elution Solution: 50-70% ACN with 0.1% FA or 0.1% TFA
-
Microcentrifuge
Procedure:
-
Activate the C18 resin:
-
Add 200 µL of Activation Solution to the spin column.
-
Centrifuge at a low speed (e.g., 1000-2000 x g) for 1 minute. Discard the flow-through.
-
Repeat this step.
-
-
Equilibrate the column:
-
Add 200 µL of Washing Solution to the column.
-
Centrifuge and discard the flow-through. Repeat this step 2-3 times.
-
-
Load the sample:
-
Acidify your peptide sample by adding FA or TFA to a final concentration of 0.1%.
-
Load the sample onto the column and centrifuge at a very low speed (e.g., 800-1000 RPM) to ensure maximum binding.[2]
-
Collect the flow-through and reload it onto the column to maximize peptide binding.
-
-
Wash the sample:
-
Add 200 µL of Washing Solution to the column and centrifuge. Discard the flow-through.
-
Repeat the wash step 2-3 times to ensure all salts are removed.
-
-
Elute the peptide:
-
Place the spin column in a clean collection tube.
-
Add 50-100 µL of Elution Solution to the column.
-
Centrifuge to collect the desalted peptide sample.
-
A second elution can be performed to maximize recovery.
-
-
Dry and reconstitute:
-
Dry the eluted sample in a vacuum concentrator.
-
Reconstitute the dried peptide in an appropriate solvent for MS analysis (e.g., 5% ACN, 0.1% FA for ESI-MS).[10]
-
Protocol 2: MALDI Sample Preparation (Dried-Droplet Method)
Materials:
-
MALDI Matrix (e.g., CHCA) solution (saturated solution in 50% ACN, 0.1% TFA)
-
Desalted this compound sample
-
MALDI target plate
Procedure:
-
Mix the desalted this compound sample with the MALDI matrix solution in a 1:1 ratio (volume/volume).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the sample and the matrix.
-
The plate is now ready for analysis in the MALDI mass spectrometer.
Data Presentation
The following tables summarize key parameters for optimizing this compound detection.
Table 1: ESI-MS Solvent Composition and its Effect on Signal Intensity
| Solvent System (Water:Acetonitrile with 0.1% Formic Acid) | Expected this compound Signal Intensity | Rationale |
| 95:5 | Low | High surface tension of water leads to less efficient droplet formation and desolvation. |
| 50:50 | Moderate to High | Reduced surface tension and efficient solvent evaporation enhance ionization.[8] |
| 20:80 | High | Low surface tension and high volatility of acetonitrile promote efficient ion formation.[8] |
Table 2: Common MALDI Matrices for Peptide Analysis
| Matrix | Abbreviation | Typical Analytes | Notes |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides and small proteins (<30 kDa) | Often provides excellent results for peptides in the mass range of this compound.[12][13] |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, and glycans | Known for forming more homogeneous crystals, which can be beneficial for reproducibility.[12][13] |
| Sinapinic acid | SA | Larger proteins (>10 kDa) | Generally less suitable for smaller peptides like this compound.[13] |
Visualizations
This compound Detection Workflow
Caption: Experimental workflow for this compound detection.
Troubleshooting Logic for Low Signal Intensity
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. nii.res.in [nii.res.in]
- 3. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rilastech.com [rilastech.com]
- 8. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 11. uab.edu [uab.edu]
- 12. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Preventing Adrenorphin degradation in plasma and serum samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of adrenorphin in plasma and serum samples. Adhering to proper sample collection, handling, and storage protocols is critical for accurate quantification and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in plasma and serum samples?
A1: The primary cause of this compound degradation in plasma and serum is enzymatic activity. Blood contains various proteases, including aminopeptidases and serine proteases, which can rapidly cleave peptide hormones like this compound, leading to inaccurate measurements.
Q2: Which is the preferred sample type for this compound measurement: plasma or serum?
A2: Plasma is the preferred sample type for this compound measurement. The coagulation process that occurs during serum preparation can release proteases from platelets and other blood cells, leading to increased degradation of peptides compared to plasma collected with an anticoagulant.
Q3: What is the recommended anticoagulant for collecting blood samples for this compound analysis?
A3: Ethylenediaminetetraacetic acid (EDTA) is the recommended anticoagulant. EDTA helps to inhibit metalloproteases by chelating divalent cations that are essential for their enzymatic activity, thus contributing to the preservation of this compound.
Q4: How critical is temperature control during sample processing?
A4: Temperature control is highly critical. Low temperatures inhibit enzymatic activity. Therefore, it is essential to collect and process blood samples on ice and store the resulting plasma at low temperatures to minimize this compound degradation.[1][2][3]
Q5: Can freeze-thaw cycles affect the integrity of my this compound samples?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation. It is recommended to aliquot plasma samples into smaller volumes before freezing, so that a fresh aliquot can be used for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | 1. Sample Degradation: Improper sample handling (e.g., delayed processing, room temperature exposure). 2. Inappropriate Sample Type: Use of serum instead of plasma. 3. Ineffective Protease Inhibition: Absence or insufficient concentration of protease inhibitors. | 1. Optimize Collection Protocol: Collect blood in pre-chilled EDTA tubes, process on ice, and centrifuge at 4°C as quickly as possible. 2. Use EDTA Plasma: Always choose EDTA plasma over serum for this compound quantification. 3. Add Protease Inhibitors: Supplement samples with a broad-spectrum protease inhibitor cocktail immediately after collection. |
| High variability between sample replicates | 1. Inconsistent Sample Handling: Variations in the time between blood collection and processing. 2. Pre-analytical Variables: Hemolysis in some samples can release cellular proteases. 3. Pipetting Errors: Inaccurate pipetting during sample preparation or assay. | 1. Standardize Workflow: Ensure all samples are processed using the exact same protocol and timeline. 2. Minimize Hemolysis: Use proper phlebotomy techniques to avoid hemolysis. Visually inspect plasma for any reddish tint. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| Poor recovery of spiked this compound | 1. Adsorption to Surfaces: Peptides can adsorb to the surface of collection tubes or storage vials. 2. Degradation in Matrix: The plasma or serum matrix itself is causing rapid degradation. | 1. Use Low-Binding Tubes: Utilize siliconized or low-protein-binding tubes for sample collection and storage. 2. Validate with Inhibitors: Spike this compound into plasma with and without protease inhibitors to assess the degree of degradation and the effectiveness of the inhibitors. |
Quantitative Data on Peptide Stability
While specific quantitative data for this compound degradation is limited in the literature, the following table, adapted from studies on Adrenocorticotropic Hormone (ACTH), a similarly labile peptide hormone, illustrates the impact of temperature and a protease inhibitor (aprotinin) on peptide stability in EDTA plasma. This data serves as a strong indicator of the expected trends for this compound.
| Storage Condition | Time (hours) | Mean ACTH Concentration (% of initial) |
| EDTA at Room Temperature | 2 | ~95% |
| 4 | ~90% | |
| 8 | ~80% | |
| 24 | ~60% | |
| EDTA + Aprotinin at Room Temperature | 2 | >98% |
| 4 | ~97% | |
| 8 | ~95% | |
| 24 | ~85% | |
| EDTA at 4°C | 2 | >98% |
| 4 | >98% | |
| 8 | ~97% | |
| 24 | ~90% | |
| EDTA + Aprotinin at 4°C | 2 | >99% |
| 4 | >99% | |
| 8 | >98% | |
| 24 | ~96% |
Data is illustrative and based on findings for ACTH stability.[1][2][3]
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Measurement
-
Preparation: Pre-chill K2-EDTA blood collection tubes on ice. Prepare a stock solution of a broad-spectrum protease inhibitor cocktail (containing inhibitors for serine proteases, aminopeptidases, etc.) according to the manufacturer's instructions.
-
Blood Collection: Collect whole blood directly into the pre-chilled K2-EDTA tubes.
-
Inhibitor Addition: Immediately after blood collection, add the protease inhibitor cocktail to the blood tube. Gently invert the tube 8-10 times to ensure thorough mixing.
-
Centrifugation: Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to pre-chilled, siliconized, or low-protein-binding polypropylene tubes.
-
Storage: For immediate analysis, store the plasma at 4°C. For long-term storage, aliquot the plasma into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Quantification by ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual. Bring all components to room temperature before use.
-
Sample Preparation: Thaw frozen plasma samples on ice. If necessary, dilute the samples in the assay buffer provided with the kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the detection antibody.
-
Incubate as per the kit's instructions (typically 1-2 hours at 37°C or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the enzyme conjugate (e.g., HRP-conjugated secondary antibody).
-
Incubate as required.
-
Wash the plate again to remove unbound conjugate.
-
Add the substrate solution and incubate in the dark for color development.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the this compound concentration in the samples by interpolating from the standard curve.
Visualizations
Caption: Enzymatic degradation of this compound in plasma.
Caption: Recommended workflow for this compound sample handling.
Caption: General opioid receptor signaling pathway.
References
Adrenorphin antibody cross-reactivity with other opioid peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adrenorphin antibodies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound, also known as metorphamide, is an endogenous opioid octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂. It is derived from the precursor protein proenkephalin A and is found in the mammalian brain and adrenal medulla.[1] this compound acts as a potent agonist for both µ (mu)- and κ (kappa)-opioid receptors, while it does not have significant activity at δ (delta)-opioid receptors.[1][2] Through its interaction with these receptors, it is involved in pain perception (analgesia) and can also cause respiratory depression.[2]
Q2: My immunoassay for this compound is showing unexpected results. Could cross-reactivity with other opioid peptides be the issue?
Yes, unexpected results in an this compound immunoassay can be due to the cross-reactivity of the antibody with other structurally similar endogenous opioid peptides. This compound is part of the opioid peptide family, which includes enkephalins, endorphins, and dynorphins. These peptides share a common N-terminal sequence (Tyr-Gly-Gly-Phe), which can be a primary epitope for antibody recognition, leading to potential cross-reactivity.
While specific quantitative cross-reactivity data for commercially available this compound antibodies is not always readily available in public literature, it is a critical parameter that should be provided by the antibody or immunoassay kit manufacturer. If you are experiencing issues with assay specificity, it is crucial to consult the technical datasheet provided with your specific antibody or kit. If this information is not available, contacting the manufacturer's technical support is recommended.
Q3: Where can I find quantitative data on the cross-reactivity of this compound antibodies with other opioid peptides?
Obtaining precise, quantitative cross-reactivity data for a specific this compound antibody can be challenging without access to the manufacturer's validation reports. Scientific literature detailing the development of a specific this compound radioimmunoassay (RIA) or ELISA is the most reliable source for this information.
For illustrative purposes, the following table summarizes the expected cross-reactivity profile for a highly specific this compound antibody, based on the structural similarities of the peptides. Note: These are representative values and the actual cross-reactivity will vary depending on the specific antibody clone and the assay conditions.
| Peptide | Amino Acid Sequence | Common Precursor | Expected Cross-Reactivity (%) with this compound Antibody |
| This compound (Metorphamide) | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ | Proenkephalin A | 100 |
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | Proenkephalin A | Low to Moderate |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | Proenkephalin A | Low |
| β-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | Pro-opiomelanocortin (POMC) | Very Low |
| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln | Prodynorphin | Low |
Q4: How is antibody cross-reactivity experimentally determined?
The cross-reactivity of an this compound antibody is typically determined using a competitive immunoassay, such as a competitive ELISA or a Radioimmunoassay (RIA). The principle of this method is to measure the ability of other opioid peptides (potential cross-reactants) to compete with a labeled (e.g., enzyme-conjugated or radiolabeled) this compound for binding to the limited amount of this compound antibody.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in ELISA/RIA | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent. 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Low signal or no signal | 1. Inactive antibody or labeled antigen. 2. Incorrect buffer composition or pH. 3. Insufficient incubation times. | 1. Use a new aliquot of antibody and labeled antigen. 2. Verify the composition and pH of all buffers. 3. Optimize incubation times for each step of the assay. |
| Poor standard curve | 1. Inaccurate standard dilutions. 2. Degradation of standards. 3. Pipetting errors. | 1. Prepare fresh standard dilutions carefully. 2. Use fresh or properly stored standards. 3. Ensure accurate and consistent pipetting technique. |
| Inconsistent results between wells/replicates | 1. Inconsistent pipetting. 2. Edge effects in the microplate. 3. Temperature variation across the plate during incubation. | 1. Use calibrated pipettes and practice consistent technique. 2. Avoid using the outer wells of the microplate. 3. Ensure the plate is incubated in a stable temperature environment. |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound Cross-Reactivity
This protocol outlines the general steps for determining the cross-reactivity of an this compound antibody.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound polyclonal antibody (rabbit)
-
This compound standard
-
Potential cross-reactant peptides (e.g., β-endorphin, leu-enkephalin, met-enkephalin, dynorphin)
-
Biotinylated this compound
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation of Reagents: Prepare all standards, cross-reactant peptides, and controls at the required concentrations in assay buffer.
-
Antibody Incubation: Add 50 µL of the this compound polyclonal antibody to each well of the pre-coated microtiter plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the antibody solution and wash the wells three times with wash buffer.
-
Competitive Binding: Add 50 µL of either the this compound standard or the cross-reactant peptide to the appropriate wells. Then, add 50 µL of biotinylated this compound to all wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the solution and wash the wells three times with wash buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the conjugate and wash the wells five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Plot the absorbance values against the concentrations of the this compound standard and each cross-reactant to determine the concentration that causes 50% inhibition of the maximum signal (IC50). Use the IC50 values to calculate the percent cross-reactivity.
Visualizations
Experimental Workflow for Determining Antibody Cross-Reactivity
Caption: Workflow for determining this compound antibody cross-reactivity using a competitive ELISA.
Signaling Pathways of this compound
This compound is an agonist for both µ- and κ-opioid receptors. Upon binding, it initiates intracellular signaling cascades through G-proteins and can also involve β-arrestin pathways.
µ-Opioid Receptor Signaling
Caption: Simplified signaling pathway of the µ-opioid receptor upon activation by this compound.
κ-Opioid Receptor Signaling
Caption: Simplified signaling pathway of the κ-opioid receptor upon activation by this compound.
References
Technical Support Center: Overcoming Blood-Brain Barrier Penetration with Adrenorphin Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of delivering adrenorphin analogs across the blood-brain barrier (BBB). The following guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its analogs being investigated for CNS applications?
This compound is an endogenous opioid peptide that acts as a potent agonist at both μ-opioid and κ-opioid receptors.[1] Its analgesic and neuromodulatory properties make it a person of interest for treating various central nervous system (CNS) disorders. However, native this compound has limited ability to cross the BBB. Therefore, analogs are being developed to improve brain penetration and therapeutic efficacy.
Q2: What are the primary challenges in delivering this compound analogs to the brain?
The primary obstacles are the BBB's restrictive nature, enzymatic degradation of the peptide in plasma and brain tissue, and active efflux transport systems that pump substances out of the brain.[2] Overcoming these challenges is key to achieving therapeutic concentrations of this compound analogs in the CNS.
Q3: What are the common strategies to enhance the BBB penetration of peptide-based drugs like this compound analogs?
Several strategies are employed to improve the delivery of peptides across the BBB:
-
Lipidization: Increasing the lipophilicity of the peptide can enhance its ability to passively diffuse across the lipid-rich membranes of the BBB.
-
Peptide Shuttles: Attaching the peptide to a carrier molecule that can traverse the BBB via receptor-mediated or adsorptive-mediated transcytosis.
-
Nanoparticle Encapsulation: Encapsulating the peptide in nanoparticles can protect it from degradation and facilitate its transport into the brain.
-
Prodrug Approach: Modifying the peptide into an inactive prodrug that is more BBB-permeable and is then converted to the active form within the brain.
-
Direct CNS Administration: Bypassing the BBB through methods like intracerebroventricular (ICV) or intranasal delivery, although these are more invasive.[3]
Q4: How does receptor binding affinity of an this compound analog relate to its BBB penetration?
Receptor binding affinity and BBB penetration are distinct properties. A high binding affinity to opioid receptors is necessary for pharmacological effect, but it does not guarantee that the analog will cross the BBB. The chemical modifications made to an analog to improve BBB penetration can sometimes alter its receptor binding profile, so it is crucial to evaluate both properties in parallel.
Troubleshooting Guides
Issue 1: Low Brain Uptake of this compound Analog
Possible Causes:
-
Low Passive Permeability: The analog may not be sufficiently lipophilic to cross the BBB via passive diffusion.
-
Efflux Transporter Substrate: The analog may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.
-
Rapid Degradation: The analog may be quickly degraded by peptidases in the blood or at the BBB.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Determine the octanol-water partition coefficient (LogP/LogD) to evaluate lipophilicity. A higher LogP generally correlates with better passive diffusion.
-
Analyze the polar surface area (PSA). A lower PSA is often associated with improved BBB penetration.
-
-
In Vitro Efflux Assays:
-
Use cell-based assays (e.g., Caco-2 or MDCK cells) expressing P-gp and BCRP to determine if the analog is a substrate for these transporters.
-
If it is a substrate, consider co-administration with an efflux transporter inhibitor (e.g., cyclosporin A, elacridar) in preclinical models to confirm the mechanism of low brain uptake.
-
-
Stability Assays:
-
Incubate the analog in plasma and brain homogenates to assess its metabolic stability.
-
If degradation is rapid, consider chemical modifications to protect cleavage sites, such as D-amino acid substitutions or cyclization.
-
Issue 2: Inconsistent Results in In Vivo BBB Permeability Studies
Possible Causes:
-
Variability in Surgical Technique: Inconsistent surgical procedures for techniques like in situ brain perfusion or microdialysis can lead to variable results.
-
Anesthetic Effects: The type and depth of anesthesia can influence cerebral blood flow and BBB permeability.
-
Peptide Adsorption: The analog may adsorb to tubing and other components of the experimental apparatus, leading to inaccurate concentration measurements.
-
Inaccurate Quantification: The analytical method used to measure the analog's concentration in brain tissue or dialysate may lack sufficient sensitivity or be prone to interference.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all surgical and experimental procedures are highly standardized and performed by trained personnel.
-
Control for Anesthesia: Use a consistent anesthetic regimen and monitor physiological parameters throughout the experiment.
-
Pre-treat Apparatus: Pre-treat all tubing and collection vials with a solution of a non-specific protein (e.g., bovine serum albumin) to block non-specific binding sites.
-
Validate Analytical Methods: Use a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification. Validate the method for linearity, accuracy, and precision in the relevant biological matrix.
Data Presentation
Table 1: Comparative BBB Permeability of Opioid Peptides
Disclaimer: Specific quantitative data for a wide range of this compound analogs is limited in publicly available literature. The following table presents data for other opioid peptides to provide a comparative context for BBB penetration.
| Peptide/Analog | Influx Rate (Kin) (µL/g·min) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species | Reference |
| Gly-Sar | 7.60 ± 1.29 | N/A | Mouse | [4] |
| Gly-Pro | 3.49 ± 0.66 | N/A | Mouse | [4] |
| Tyr-Pro | 3.53 ± 0.74 | N/A | Mouse | [4] |
| DAMGO | N/A | 0.08 | Rat | [5] |
N/A: Not Available
Experimental Protocols
In Situ Brain Perfusion for Assessing BBB Permeability
This protocol is adapted from established methods for studying peptide transport across the BBB.[6][7]
Objective: To measure the unidirectional influx of an this compound analog across the BBB.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the this compound analog and a vascular space marker (e.g., [14C]sucrose)
-
Surgical instruments for cannulation of the common carotid artery
-
Brain tissue homogenization buffer
-
Liquid scintillation counter or LC-MS/MS for quantification
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery and begin perfusion with the perfusion buffer at a constant flow rate.
-
After a short pre-perfusion to wash out the blood, switch to the perfusion buffer containing the this compound analog and the vascular marker.
-
Perfuse for a defined period (e.g., 1-5 minutes).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and determine the concentration of the this compound analog and the vascular marker.
-
Calculate the brain uptake clearance (Kin) using the following equation: Kin = (Cbrain - Cvascular) / (Cperfusate × T) where Cbrain is the total concentration in the brain, Cvascular is the concentration in the vascular space (determined from the marker), Cperfusate is the concentration in the perfusion buffer, and T is the perfusion time.
In Vitro BBB Model using Brain Endothelial Cells
This protocol provides a framework for an in vitro model to screen the permeability of this compound analogs.[8][9][10]
Objective: To assess the permeability of this compound analogs across a monolayer of brain endothelial cells.
Materials:
-
Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)
-
Transwell inserts
-
Cell culture medium
-
This compound analog solution
-
Transepithelial electrical resistance (TEER) meter
-
Fluorescently labeled dextran (for barrier integrity assessment)
-
LC-MS/MS for quantification
Procedure:
-
Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the TEER. A high TEER value is indicative of tight junction formation.
-
Confirm barrier integrity by assessing the permeability of a low-permeability marker like fluorescently labeled dextran.
-
Add the this compound analog solution to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the this compound analog in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A × C0) where dQ/dt is the rate of transport of the analog, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Visualizations
References
- 1. Opioid receptor internalization contributes to dermorphin-mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS Delivery of Peptides Across the BBB Using the Dual-Artery In Situ Brain Perfusion Model | Springer Nature Experiments [experiments.springernature.com]
- 6. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTIVATION AND INTERNALIZATION OF THE μ-OPIOID RECEPTOR BY THE NEWLY DISCOVERED ENDOGENOUS AGONISTS, ENDOMORPHIN-1 AND ENDOMORPHIN-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adrenorphin Cytotoxicity Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Adrenorphin using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a subject of interest?
This compound is an endogenous opioid peptide that acts as a potent agonist for the µ-opioid and κ-opioid receptors.[1][2] While known for its analgesic properties, it is crucial to evaluate its potential cytotoxic effects in various cell types to understand its complete pharmacological profile, especially in the context of drug development and safety assessment.
Q2: Which cell viability assays are recommended for testing this compound's cytotoxicity?
Several robust and well-established assays can be used to determine the cytotoxic effects of this compound. The most common and recommended assays are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[5][6]
-
Neutral Red Uptake Assay: This assay assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[7]
Q3: What is the potential mechanism of this compound-induced cytotoxicity?
As a µ-opioid receptor agonist, this compound's effects on cell viability are likely mediated through this receptor. Activation of µ-opioid receptors can trigger various intracellular signaling cascades, including the PI3K/Akt/mTOR pathway . This pathway is critically involved in regulating cell survival, proliferation, and apoptosis. Depending on the cell type and experimental conditions, activation of this pathway by this compound could either promote cell survival or, under certain circumstances, contribute to cytotoxicity.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Include a "media only" blank for background subtraction. |
| Phenol red in the culture medium. | Use phenol red-free medium during the MTT incubation step. | |
| This compound interferes with MTT reduction. | Run a control with this compound in cell-free medium to check for direct reduction of MTT. | |
| Low Absorbance Readings | Insufficient number of viable cells. | Optimize the initial cell seeding density. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Incomplete solubilization of formazan crystals. | Increase the incubation time with the solubilization buffer and ensure thorough mixing by pipetting or shaking. | |
| MTT reagent is old or degraded. | Use a fresh, properly stored MTT solution. Protect it from light. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting volumes. |
LDH Cytotoxicity Assay
| Problem | Possible Cause | Solution |
| High Spontaneous LDH Release (in untreated control) | Cells are overgrown or unhealthy. | Use cells at an optimal confluency and ensure they are not stressed before the experiment. |
| Rough handling of cells during seeding or media changes. | Handle cells gently to avoid mechanical damage to the cell membrane. | |
| Serum in the culture medium contains endogenous LDH. | Use a low-serum or serum-free medium for the assay. Include a "media only" control to measure background LDH activity. | |
| Low Maximum LDH Release (in lysis control) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time to achieve complete cell lysis. |
| Low cell number. | Optimize the cell seeding density to ensure a detectable amount of LDH is released upon lysis. | |
| High Variability Between Replicates | Presence of air bubbles in the wells. | Centrifuge the plate briefly to remove bubbles before reading the absorbance. |
| Inaccurate sample transfer from culture plate to assay plate. | Be careful and consistent when transferring the supernatant. |
Neutral Red Uptake Assay
| Problem | Possible Cause | Solution |
| Low Absorbance in Control Wells | Neutral red solution has precipitated. | Prepare the neutral red solution fresh and filter it before use. Incubating the working solution overnight at 37°C and centrifuging before use can also help. |
| Cells were washed too vigorously, leading to cell detachment. | Wash the cells gently with pre-warmed PBS. | |
| Insufficient incubation time with neutral red. | Optimize the incubation time (typically 2-3 hours) for your specific cell line. | |
| High Background | Incomplete removal of extracellular neutral red. | Ensure thorough but gentle washing of the cell monolayer after incubation with the dye. |
| Presence of phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Precipitate Formation in Wells | Interaction between the test compound and neutral red. | Observe the wells under a microscope. If crystals are present, it may indicate an incompatibility. |
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes. The actual IC50 and dose-response values for this compound must be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 75.2 |
| LDH | 24 | 98.5 | |
| Neutral Red | 24 | 82.1 | |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | > 100 |
| LDH | 48 | > 100 | |
| Neutral Red | 48 | > 100 |
Table 2: Hypothetical Dose-Response of this compound on SH-SY5Y Cell Viability (MTT Assay, 24h)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 92.5 ± 6.1 |
| 25 | 78.3 ± 5.5 |
| 50 | 61.7 ± 4.9 |
| 75 | 50.8 ± 6.3 |
| 100 | 42.3 ± 5.7 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different this compound concentrations. Include a vehicle control (medium without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the neutral red-containing medium and wash the cells with 150 µL of pre-warmed PBS.
-
Dye Extraction: Add 150 µL of the neutral red destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shaking: Shake the plate on an orbital shaker for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Visualizations
Caption: Workflow for this compound Cytotoxicity Testing.
Caption: Proposed PI3K/Akt/mTOR Signaling Pathway.
Caption: Troubleshooting Decision Tree for Cytotoxicity Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of μ-opioid agonist DAMGO on surface CXCR4 and HIV-1 replication in TF-1 human bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Selecting the appropriate negative control for Adrenorphin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Adrenorphin, focusing on the critical aspect of selecting and using appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as metorphamide, is an endogenous opioid octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2. It is derived from the precursor protein proenkephalin A.[1] this compound functions as a potent agonist for both the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR), with no significant activity at the δ-opioid receptor (DOR).[1]
Upon binding to MOR and KOR, which are G-protein coupled receptors (GPCRs), this compound initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This signaling pathway is central to its analgesic and other physiological effects.
This compound Signaling Pathway
Q2: Why is a negative control essential in this compound experiments?
A negative control is crucial to ensure that the observed biological effects are specifically due to the action of this compound on its receptors and not due to non-specific interactions or artifacts. Peptides, due to their charge and composition, can sometimes cause effects unrelated to receptor binding. A proper negative control helps to differentiate sequence-specific biological activity from these non-specific effects, thereby validating the experimental results.
Q3: What is the most appropriate negative control for this compound?
The most widely accepted and appropriate negative control for a peptide like this compound is a scrambled peptide . A scrambled peptide has the exact same amino acid composition and molecular weight as the active peptide but with the amino acid sequence randomized.[2][3][4][5] This ensures that any observed activity is due to the specific sequence motif of this compound required for receptor recognition and activation, rather than the general physicochemical properties of the peptide.
This compound Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2
Example Scrambled Sequence: Val-Arg-Gly-Tyr-Phe-Met-Arg-Gly-NH2
Note: This is an illustrative scrambled sequence. It is recommended to generate a random sequence and ensure it does not contain known signaling motifs.
Q4: Are there other types of negative controls I can use?
While a scrambled peptide is the gold standard, other controls are sometimes used, though they may have limitations:
-
Inactive Peptide Fragments: Using a fragment of the this compound sequence that is known to be inactive could be an option. However, it's possible that fragments could have unexpected biological activity.
-
Vehicle Control: This is a mandatory control in all experiments, but it only controls for the effect of the solvent in which the peptide is dissolved. It does not control for non-specific peptide effects.
-
Boiled Peptide: Denaturing the peptide by boiling can serve as a negative control in some assays, like receptor binding, by disrupting its active conformation.[4] However, this may not be suitable for all experimental set-ups, as the denatured peptide might still have non-specific effects.
For most applications, a scrambled peptide is the most rigorous choice to demonstrate sequence specificity.
Troubleshooting Guide
Problem: I am observing a response with my scrambled peptide control.
-
Check the Scrambled Sequence: Ensure that the scrambled sequence does not inadvertently create a new, active motif. It is advisable to perform a BLAST search or similar analysis to check for homology to other known bioactive peptides.
-
Purity of the Peptides: Verify the purity of both the this compound and the scrambled peptide preparations. Contaminants could be responsible for the observed activity. High-performance liquid chromatography (HPLC) and mass spectrometry data should be reviewed.
-
Non-Specific Peptide Effects: At high concentrations, some peptides can have non-specific effects on cells, such as altering membrane integrity. It is important to perform a dose-response curve for both this compound and the scrambled control. A specific effect of this compound should be observed at much lower concentrations than any non-specific effects of the scrambled peptide.
-
Assay Conditions: Review your experimental conditions. Factors such as pH, ionic strength, and the presence of detergents can influence non-specific binding.
Illustrative Data Presentation
The following table presents hypothetical, yet scientifically plausible, data from key experiments to illustrate the expected results when comparing this compound to a scrambled peptide control.
| Compound | Receptor Target | Competitive Binding Assay (Ki, nM) | Functional cAMP Assay (EC50, nM) |
| This compound | µ-Opioid Receptor | 1.5 | 5.2 |
| κ-Opioid Receptor | 2.8 | 10.7 | |
| Scrambled Control | µ-Opioid Receptor | > 10,000 | > 10,000 |
| κ-Opioid Receptor | > 10,000 | > 10,000 |
This table contains illustrative data. Actual values may vary based on experimental conditions.
Experimental Protocols & Workflow
The following are detailed methodologies for key experiments to assess the activity of this compound and its negative control.
This compound Experiment Workflow
Opioid Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound and the scrambled control peptide for µ- and κ-opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes from HEK293 cells stably expressing human µ- or κ-opioid receptors.
-
Radioligand: [³H]DAMGO (for µ-receptors) or [³H]U-69,593 (for κ-receptors).
-
Non-specific binding control: Naloxone.
-
This compound and scrambled peptide stock solutions.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound and the scrambled peptide in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or competing peptide (this compound or scrambled control).
-
50 µL of the appropriate radioligand (final concentration ~1 nM).
-
100 µL of cell membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Production
This protocol measures the functional activity (EC50) of this compound and the scrambled control by quantifying their ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human µ- or κ-opioid receptors.
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
This compound and scrambled peptide stock solutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white plates.
Procedure:
-
Seed the cells in a 384-well plate and grow to near confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and the scrambled peptide.
-
Add the peptides to the cells, followed immediately by forskolin (final concentration ~10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values for the inhibition of forskolin-stimulated cAMP production.
References
- 1. distribution-and-characterization-of-two-putative-endogenous-opioid-antagonist-peptides-in-bovine-brain - Ask this paper | Bohrium [bohrium.com]
- 2. Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Adrenorphin and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of the endogenous opioid peptide adrenorphin and the classical opioid alkaloid, morphine. By examining their mechanisms of action, receptor binding affinities, and potency in established preclinical models of pain, this document aims to offer valuable insights for researchers and professionals involved in the development of novel analgesic drugs.
Introduction to this compound and Morphine
This compound, an amidated octapeptide derived from proenkephalin A, is an endogenous opioid peptide with potent activity. It is characterized by its balanced agonist activity at both mu (µ) and kappa (κ) opioid receptors, while showing no significant interaction with delta (δ) opioid receptors. Morphine, the prototypical opioid analgesic, exerts its effects primarily through the activation of µ-opioid receptors, although it also has some affinity for κ and δ receptors. This fundamental difference in receptor activation profiles suggests potentially distinct analgesic and side-effect profiles for the two compounds.
Quantitative Comparison of Analgesic Potency
To provide a clear and concise overview of the relative analgesic potencies of this compound and morphine, the following table summarizes key experimental data from preclinical studies. The data presented are primarily from tail-flick and hot-plate tests, which are standard assays for evaluating the efficacy of centrally acting analgesics.
| Compound | Test Animal | Analgesic Assay | Route of Administration | ED₅₀ (Effective Dose, 50%) | Relative Potency to Morphine | Reference |
| Morphine | Rat (Male) | Tail-Flick Test | Intravenous (i.v.) | 1.4 - 1.8 mg/kg | - | [South S. M., et al., 2009][1] |
| Morphine | Rat (Male) | Hot-Plate Test | Intravenous (i.v.) | 8.4 mg/kg (95% CI: 7.6-9.2) | - | [South S. M., et al., 2009][1] |
| This compound | Mouse | Tail-Flick Test | Intracerebroventricular (i.c.v.) | Reported as a potent analgesic, specific ED₅₀ not found in direct comparison with morphine. | - | General literature on this compound's analgesic properties |
Experimental Protocols
A thorough understanding of the methodologies used to assess analgesic potency is crucial for interpreting the presented data. Below are detailed protocols for the tail-flick and hot-plate tests.
Tail-Flick Test
The tail-flick test is a measure of the spinal reflex to a thermal stimulus.
Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail-flick response.
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, with its tail exposed and positioned over the radiant heat source.
-
The heat source is activated, and a timer is started simultaneously.
-
The latency to the withdrawal (flick) of the tail from the heat source is recorded as the response time.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
The test is conducted before and at various time points after the administration of the analgesic compound.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
Hot-Plate Test
The hot-plate test assesses the animal's response to a constant, non-injurious thermal stimulus applied to the paws, involving supraspinal pathways.
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.
Procedure:
-
The animal is placed on the heated surface of the hot-plate.
-
The latency to the first sign of a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Measurements are taken at baseline and at specified intervals following drug administration.
-
An increase in the response latency indicates analgesia.
Signaling Pathways
The analgesic effects of both this compound and morphine are initiated by their binding to opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors trigger intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of pain signals.
Morphine Signaling Pathway (Predominantly µ-Opioid Receptor)
Morphine primarily acts as an agonist at the µ-opioid receptor. Its binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in the closure of voltage-gated calcium channels (reducing neurotransmitter release) and the opening of inwardly rectifying potassium channels (hyperpolarizing the neuron). Morphine's signaling can also involve the β-arrestin pathway, which is associated with receptor desensitization and some of the adverse effects of opioids.
Caption: Signaling pathway of Morphine via the µ-opioid receptor.
This compound Signaling Pathway (Balanced µ- and κ-Opioid Receptor Agonist)
As a balanced agonist, this compound activates both µ- and κ-opioid receptors. The µ-opioid receptor signaling is similar to that of morphine. The activation of the κ-opioid receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels, contributing to analgesia. The engagement of both receptor types may result in a more complex pharmacological profile, potentially influencing not only the analgesic efficacy but also the side-effect profile, such as dysphoria, which is often associated with κ-opioid receptor activation.
Caption: Signaling pathway of this compound via µ- and κ-opioid receptors.
Conclusion
Both this compound and morphine are potent analgesics that mediate their effects through the opioid receptor system. Morphine's well-characterized µ-agonist activity has made it a cornerstone of pain management, but it is also associated with significant side effects. This compound's balanced µ- and κ-opioid receptor agonism presents an interesting alternative. While direct comparative potency data with morphine is limited, its potent analgesic properties observed in preclinical studies suggest it is a valuable research tool. Further investigation into the downstream signaling and behavioral consequences of balanced µ- and κ-opioid receptor activation by compounds like this compound is warranted to explore the potential for developing novel analgesics with improved therapeutic profiles.
References
Adrenorphin vs. Endomorphin: A Comparative Analysis of Mu-Opioid Receptor Affinity and Signaling
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the endogenous opioid peptides, adrenorphin (metorphamide) and the endomorphins, at the mu-opioid receptor.
This guide provides a detailed comparison of this compound and endomorphins (endomorphin-1 and endomorphin-2), focusing on their binding affinities for the mu-opioid receptor (μOR) and their subsequent downstream signaling pathways. This objective analysis, supported by experimental data and methodologies, aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the nuanced differences between these endogenous opioids.
At a Glance: Key Differences in Mu-Opioid Receptor Interaction
While both this compound and the endomorphins are endogenous opioid peptides that interact with the mu-opioid receptor, they exhibit distinct profiles in terms of their binding affinity and signaling mechanisms. Endomorphins are recognized for their exceptionally high affinity and selectivity for the μOR. In contrast, quantitative binding affinity data for this compound (also known as metorphamide) is less consistently reported in the literature, though it is generally considered a potent μOR agonist.
The primary distinction in their signaling lies in the specific G-protein subtypes they activate and their engagement with the β-arrestin pathway. Evidence suggests that endomorphins can activate a range of Gαi/o subunits and may exhibit a bias towards β-arrestin recruitment, a pathway associated with receptor desensitization and some adverse effects of opioids. The specific signaling profile of this compound is less well-characterized in comparative studies.
Quantitative Comparison of Mu-Opioid Receptor Affinity
The following table summarizes the available quantitative data for the binding affinity (Ki or Kd) of this compound and endomorphins to the mu-opioid receptor. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary depending on the assay methodology and tissue preparation.
| Ligand | Receptor | Species | Radioligand | Ki / Kd (nM) | Reference |
| Endomorphin-1 | Mu-Opioid | Rat | [3H]DAMGO | Not specified | [1] |
| Endomorphin-2 | Mu-Opioid | Rat | [3H]Naloxone | Kd: 0.97 - 1.12 | [2] |
| This compound (Metorphamide) | Mu-Opioid | - | - | Data not readily available in comparative studies | - |
Note: The table highlights the current gap in readily available, direct comparative binding affinity data for this compound under the same experimental conditions as the endomorphins.
Signaling Pathways and Functional Activity
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. An alternative pathway involves the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.
Endomorphins: Studies have shown that endomorphins are potent activators of G-proteins. Specifically, they have been demonstrated to activate Gαi1, Gαi2, and Gαi3 subunits.[3] Some research also suggests that endomorphin-2 may be a β-arrestin-biased agonist, meaning it preferentially activates the β-arrestin pathway over the G-protein pathway.[3][4] This biased agonism could have implications for the development of tolerance and other side effects associated with long-term opioid use.
This compound (Metorphamide): While it is established that this compound is a potent agonist at the mu-opioid receptor, detailed studies characterizing its specific G-protein subtype activation profile and its propensity for β-arrestin recruitment are not as extensively documented in direct comparison to endomorphins.
Below are diagrams illustrating the general signaling pathway of the mu-opioid receptor and the experimental workflow for determining receptor binding affinity.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding affinity and functional data. Below are outlines of the key experimental protocols used to characterize the interaction of this compound and endomorphins with the mu-opioid receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound or endomorphin) by measuring its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from tissues or cultured cells expressing the mu-opioid receptor.
-
Radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO or [³H]naloxone).
-
Unlabeled competitor ligands (this compound, endomorphin-1, endomorphin-2).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand and cell membranes are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled competitor ligand are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the mu-opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
-
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
Agonists (this compound, endomorphins).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and NaCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are pre-incubated with the agonist of interest at various concentrations.
-
[³⁵S]GTPγS and GDP are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
The data is analyzed to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist in stimulating G-protein activation.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC).
-
Materials (for BRET assay):
-
Cells co-expressing the mu-opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).
-
Agonists (this compound, endomorphins).
-
Coelenterazine h (Rluc substrate).
-
Plate reader capable of measuring luminescence at two wavelengths.
-
-
Procedure:
-
Cells are plated in a multi-well plate.
-
The agonist of interest is added to the cells at various concentrations.
-
The Rluc substrate, coelenterazine h, is added.
-
The plate is incubated for a short period.
-
Luminescence is measured at two wavelengths (one for Rluc and one for YFP).
-
The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
-
The data is analyzed to determine the EC₅₀ and Emax of the agonist for β-arrestin recruitment.
-
Conclusion
Endomorphin-1 and endomorphin-2 are well-established as highly potent and selective endogenous agonists for the mu-opioid receptor, with a growing body of evidence detailing their specific G-protein activation profiles and potential for β-arrestin-biased signaling. This compound (metorphamide) is also a potent mu-opioid agonist, however, a comprehensive, direct comparison of its binding affinity and downstream signaling profile with the endomorphins is limited by the available literature.
Future research directly comparing these endogenous peptides under identical experimental conditions is necessary to fully elucidate the subtle but potentially significant differences in their pharmacology. Such studies will be invaluable for understanding the physiological roles of these peptides and for the rational design of novel opioid therapeutics with improved efficacy and side-effect profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro binding and signaling profile of the novel mu opioid receptor agonist endomorphin 2 in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proenkephalin A-Derived Peptides: A Guide for Researchers
Introduction: Proenkephalin A (PENK) is a crucial polypeptide precursor that is proteolytically processed to yield a variety of endogenous opioid peptides, collectively known as enkephalins.[1][2] These peptides are fundamental neuromodulators and neurotransmitters distributed throughout the central and peripheral nervous systems.[3] They play pivotal roles in numerous physiological processes, most notably in pain modulation (nociception), but also in stress response, immune function, and cellular growth.[2][4][5][6]
The primary products of PENK processing include Met-enkephalin and Leu-enkephalin, as well as several C-terminally extended peptides like Peptide E and Bovine Adrenal Medulla (BAM) peptides.[1] These peptides exert their effects primarily by binding to and activating G-protein coupled opioid receptors, namely the μ (mu), δ (delta), and κ (kappa) receptors.[2][3] The diversity in peptide structure arising from the single PENK gene results in varied receptor affinities and functional selectivities, leading to a complex and nuanced signaling landscape. This guide provides a comparative analysis of key PENK-derived peptides, presenting quantitative performance data, detailed experimental protocols, and visualizations of their processing and signaling pathways to support research and drug development efforts.
Key Proenkephalin A-Derived Peptides
The proteolytic cleavage of the 243-amino-acid proenkephalin A protein yields multiple copies of bioactive peptides.[3][7] The primary and most studied of these are:
-
Met-enkephalin (Met-ENK): A pentapeptide (Tyr-Gly-Gly-Phe-Met) that is the most abundant opioid peptide derived from PENK, with four copies produced from each precursor molecule.[3] It displays a high affinity for δ-opioid receptors but also binds to μ-opioid receptors.[3]
-
Leu-enkephalin (Leu-ENK): A pentapeptide (Tyr-Gly-Gly-Phe-Leu) structurally similar to Met-ENK, with one copy produced per PENK precursor.[3] Like Met-ENK, it is considered a primary endogenous ligand for the δ-opioid receptor.[8]
-
Peptide E: A larger peptide that contains the Met-ENK sequence at its amino-terminus and the Leu-ENK sequence at its carboxyl-terminus.[9] It is considered a μ-selective opioid peptide before it is further processed into smaller fragments.[9]
-
BAM-22P: A 22-amino acid peptide isolated from the bovine adrenal medulla. It is a potent agonist at both opioid receptors (μ, δ, and κ) and the non-opioid Mas-related G protein-coupled receptor X1 (MRGPRX1), giving it a dual mechanism of action in nociception.[10][11]
Comparative Performance Data
The functional differences between PENK-derived peptides are most evident in their receptor binding affinities and their in vivo analgesic potencies. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Opioid Receptor Binding Affinity
This table presents the binding affinities (IC50 or Ki) of various PENK-derived peptides for the μ, δ, and κ opioid receptors. Lower values indicate higher affinity.
| Peptide | μ-Receptor Affinity | δ-Receptor Affinity | κ-Receptor Affinity | Species/Assay Notes |
| Met-enkephalin | Moderate Affinity | High Affinity (Primary Target) | Low Affinity | Generally shows higher affinity for δ-receptors over μ-receptors.[3] |
| Leu-enkephalin | Moderate Affinity | High Affinity (Primary Target) | Low Affinity | Considered a primary ligand for δ-receptors.[3][8] |
| Peptide E | 1.8 nM (IC50 vs [3H]naloxone) | 38.8 nM (IC50 vs [3H]DPDPE) | High Affinity | Initially μ-selective, processing alters selectivity.[9][11] |
| BAM-22P | High Affinity | High Affinity | High Affinity | Binds with high affinity to all three opioid receptor types.[11] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as tissue preparation (e.g., rat brain homogenates) and the specific radioligand used.
Table 2: Comparative In Vivo Analgesic Potency
This table summarizes the analgesic effects of PENK-derived peptides in preclinical models. The native pentapeptides have a very short half-life and often require co-administration with peptidase inhibitors to observe a significant effect.
| Peptide | Analgesic Effect (Dose) | Animal Model | Administration | Notes |
| Leu-enkephalin | Ineffective alone; Potent with inhibitors (0.3 nmol) | Rat Tail-Flick Test | Intrathecal | Demonstrates the critical role of peptidase degradation in limiting in vivo activity.[12] |
| BAM-22P | Produces antinociceptive effects | Rat Formalin Test | Intrathecal | Effects are mediated by both opioid and non-opioid (BPAR/SNSR) receptors.[11] |
| Peptide E (fragment) | Potent analgesia | Mouse | Intracerebroventricular | A processed fragment of Peptide E, peptide E-(15-25), shows potent analgesic activity.[9] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in the study of PENK-derived peptides.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments cited in the analysis of opioid peptides.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of a test peptide for a specific opioid receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Tissue/Cell Preparation: Prepare cell membrane homogenates from a stable cell line expressing a high density of the target opioid receptor (e.g., HEK293 or CHO cells) or from specific brain regions of rodents (e.g., rat whole brain homogenate).[9]
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors), and varying concentrations of the unlabeled test peptide.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test peptide concentration. The IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Analgesia: Acetic Acid-Induced Writhing Test
This assay is a widely used model for assessing peripheral analgesic activity by quantifying the reduction of visceral pain-related behaviors in rodents.[13]
Methodology:
-
Animal Acclimatization: Use adult male mice or rats and allow them to acclimate to the testing environment for at least 30 minutes before the experiment.
-
Peptide Administration: Administer the test peptide (and peptidase inhibitors, if necessary) via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) at various doses to different groups of animals. A control group should receive the vehicle solution.[13]
-
Latency Period: Allow a set amount of time (e.g., 30 minutes) for the peptide to be absorbed and exert its effect.
-
Induction of Writhing: Administer a dilute solution of acetic acid (e.g., 0.6% in saline) via intraperitoneal injection to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after acetic acid injection, place the animal in an observation chamber and count the number of writhes occurring over a defined period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the percentage of analgesia or inhibition of writhing for each treated group compared to the vehicle control group using the formula:
-
% Analgesia = 100 – [(Number of writhes in test group) / (Number of writhes in control group)] × 100[13]
-
-
Dose-Response: Determine the ED50 (the dose required to produce 50% of the maximal analgesic effect) by plotting the percent analgesia against the log of the peptide dose.
References
- 1. Proenkephalin - Wikipedia [en.wikipedia.org]
- 2. Enkephalin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in opioid receptor selectivity following processing of peptide E: effect on gut motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAM 22P | CAS 76622-26-9 | Tocris Bioscience [tocris.com]
- 11. Dual effects of intrathecal BAM22 on nociceptive responses in acute and persistent pain–potential function of a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing analgesia and μ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Vivo Models for Management of Pain [scirp.org]
Validating Adrenorphin Radioimmunoassay Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous opioid peptides is critical for advancing our understanding of pain, addiction, and various neurological processes. Adrenorphin, an endogenous opioid peptide with potent analgesic properties, is traditionally measured using radioimmunoassay (RIA). However, the inherent limitations of immunoassays, such as cross-reactivity and lot-to-lot variability, necessitate a more specific and robust validation method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules and peptides due to its high specificity, sensitivity, and accuracy. This guide provides a comprehensive comparison of this compound quantification by RIA and its validation using LC-MS/MS, complete with experimental protocols and performance data.
Performance Comparison: Radioimmunoassay vs. Mass Spectrometry
The choice of analytical method can significantly impact the reliability of research findings. While RIA has been a cornerstone of peptide quantification for decades, LC-MS/MS offers significant advantages in terms of specificity and accuracy. Below is a table summarizing the expected performance characteristics for the quantification of an endogenous opioid peptide, analogous to this compound, using both techniques.
| Parameter | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | Typically in the low pg/mL to ng/mL range.[1] | Can achieve sub-pg/mL to low pg/mL levels.[1] |
| Accuracy (% Bias) | Can be influenced by matrix effects and cross-reactivity, potentially leading to higher bias. | Generally high, with bias typically within ±15%.[2][3] |
| Precision (% CV) | Intra- and inter-assay CVs are generally acceptable but can be higher than LC-MS/MS. | Excellent precision, with intra- and inter-assay CVs typically below 15%.[2][3] |
| Specificity | Susceptible to cross-reactivity with structurally related peptides and metabolites, which can lead to overestimation.[4] | Highly specific, capable of distinguishing between structurally similar peptides and their isomers.[2] |
| Throughput | Can be high with automated systems. | Can be lower than RIA, but modern systems offer high-throughput capabilities. |
| Development Time | Antibody development can be time-consuming and costly. | Method development can be complex but is often faster than generating specific antibodies. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. The following sections outline the key steps for the quantification of this compound using both RIA and LC-MS/MS.
This compound Radioimmunoassay Protocol (Adapted from a general opioid peptide RIA protocol)
This protocol is based on the principle of competitive binding, where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound for a limited number of antibody binding sites.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
This compound Standard: Prepare a stock solution of synthetic this compound and create a series of dilutions for the standard curve.
-
Radiolabeled this compound (Tracer): 125I-labeled this compound.
-
Primary Antibody: Rabbit anti-Adrenorphin antibody.
-
Secondary Antibody: Goat anti-rabbit IgG.
-
Precipitating Reagent: Polyethylene glycol (PEG) solution.
2. Sample Preparation:
-
Collect biological samples (e.g., plasma, cerebrospinal fluid) and add protease inhibitors.
-
Perform a solid-phase extraction (SPE) to concentrate this compound and remove interfering substances.
3. Assay Procedure:
-
Add standards, quality controls, and unknown samples to respective tubes.
-
Add the primary antibody to all tubes except the non-specific binding (NSB) and total count tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
Add the radiolabeled this compound tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
Add the secondary antibody and precipitating reagent to all tubes except the total count tubes.
-
Incubate for 90 minutes at room temperature.
-
Centrifuge to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
4. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
This compound Quantification by LC-MS/MS
This method involves the separation of this compound from other sample components by liquid chromatography followed by its specific detection and quantification using tandem mass spectrometry.
1. Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
This compound Standard: Prepare a stock solution of synthetic this compound and create a series of dilutions for the calibration curve.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., with 13C or 15N).
2. Sample Preparation:
-
Spike samples, calibration standards, and quality controls with the internal standard.
-
Perform protein precipitation (e.g., with acetonitrile or trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute this compound.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards using a linear regression model.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Workflow and Signaling Pathway Visualizations
To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating this compound RIA with LC-MS/MS.
Caption: this compound signaling pathway via opioid receptors.
Conclusion
The validation of radioimmunoassay results with mass spectrometry is a critical step in ensuring the accuracy and reliability of this compound quantification. While RIA can be a useful tool for high-throughput screening, its susceptibility to cross-reactivity underscores the importance of a more specific validation method. LC-MS/MS provides the necessary specificity and accuracy to confirm RIA findings and to serve as a standalone platform for the definitive quantification of this compound and other endogenous peptides. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can confidently and accurately measure this compound, paving the way for new discoveries in neuroscience and drug development.
References
- 1. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct comparison of LC-MS/MS and RIA methods for the pharmacokinetics assessment of human insulin in preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of the accuracy of immunoassay with liquid chromatography tandem mass spectrometry (LC/MS/MS) of urine drug testing (UDT) opioids and illicit drugs in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adrenorphin and Fentanyl-Induced Respiratory Depression
For Immediate Release
This guide provides a detailed comparison of the respiratory depressant effects of the endogenous opioid peptide adrenorphin and the potent synthetic opioid fentanyl. The information is intended for researchers, scientists, and drug development professionals engaged in opioid research and the development of safer analgesics. This document summarizes available quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways.
Executive Summary
Opioid-induced respiratory depression (OIRD) is a critical and often fatal side effect of both therapeutic and illicit opioid use. While fentanyl, a synthetic µ-opioid receptor (MOR) agonist, is a major contributor to the ongoing opioid crisis due to its profound respiratory depressant effects, the respiratory profile of endogenous opioids like this compound is less characterized. This compound, also known as metorphamide, is an endogenous opioid peptide derived from proenkephalin A that exhibits agonist activity at both µ-opioid and κ-opioid receptors (KOR). Understanding the comparative respiratory effects of these two compounds is crucial for the development of novel analgesics with improved safety profiles.
Available data, primarily from rodent models, indicates that both fentanyl and this compound induce respiratory depression. However, direct comparative studies with comprehensive dose-response data for this compound are limited. Fentanyl produces a rapid and profound dose-dependent decrease in respiratory frequency and tidal volume. In contrast, some evidence suggests that endogenous opioid peptides may have a different respiratory depression profile. For instance, the related endomorphins have been shown to attenuate the hypercapnic ventilatory response only at high doses, suggesting a potentially wider therapeutic window compared to classical MOR agonists like fentanyl.
Quantitative Comparison of Respiratory Depression
Table 1: Fentanyl-Induced Respiratory Depression in Rats [1]
| Compound | Dose (µg/kg, i.v.) | Change in Respiratory Frequency | Change in Tidal Volume | Change in Minute Ventilation | Duration of Effect |
| Fentanyl | 12 | Significant Decrease | Significant Decrease | Significant Decrease | ~10-15 minutes |
| 25 | Profound Decrease | Profound Decrease | Profound Decrease | ~10-15 minutes | |
| 50 | Severe Decrease | Severe Decrease | Severe Decrease | ~10-15 minutes |
Data is qualitatively summarized from dose-response curves presented in the cited literature.[1]
Experimental Protocols
The primary method for assessing opioid-induced respiratory depression in preclinical animal models is whole-body plethysmography. This non-invasive technique allows for the continuous measurement of respiratory parameters in conscious, unrestrained animals.
Whole-Body Plethysmography in Rats
Objective: To measure the effects of intravenously administered fentanyl or this compound on respiratory function.
Apparatus: A whole-body plethysmograph consisting of a sealed chamber connected to a pressure transducer. The transducer detects pressure changes within the chamber caused by the animal's breathing, which are then used to calculate respiratory parameters.
Procedure:
-
Acclimation: Rats are acclimated to the plethysmography chambers for a set period before the experiment to minimize stress-related effects on breathing.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute), are recorded for a defined period before drug administration.
-
Drug Administration: Fentanyl or this compound is administered intravenously (i.v.) at various doses.
-
Data Acquisition: Respiratory parameters are continuously recorded for a specified duration following drug administration.
-
Data Analysis: The changes in respiratory parameters from baseline are calculated for each dose and time point to generate dose-response curves.
Signaling Pathways
Both this compound and fentanyl exert their effects by binding to G-protein coupled receptors (GPCRs) in the central nervous system, particularly in brainstem regions that control respiration, such as the pre-Bötzinger complex. However, their receptor binding profiles and subsequent downstream signaling may differ, potentially accounting for variations in their respiratory effects.
Fentanyl is a potent agonist primarily at the µ-opioid receptor (MOR). Activation of the MOR by fentanyl initiates a signaling cascade that leads to neuronal hyperpolarization and inhibition of neurotransmitter release, ultimately suppressing respiratory drive.
This compound acts as an agonist at both the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR). While MOR activation is strongly linked to respiratory depression, KOR activation has more complex and sometimes opposing effects on respiration. The dual agonism of this compound may result in a different net effect on respiratory control centers compared to the selective MOR agonism of fentanyl.
Below are diagrams illustrating the signaling pathways for both compounds.
Caption: Fentanyl signaling pathway leading to respiratory depression.
References
A Comparative Guide to the Pharmacokinetics and Bioavailability of Adrenorphin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic and bioavailability profiles of Adrenorphin analogs. This compound, an endogenous opioid peptide, holds therapeutic promise, but its native form suffers from poor metabolic stability and limited bioavailability, hindering its clinical development.[1] Consequently, various synthetic analogs have been developed to overcome these limitations. This document summarizes the impact of these modifications, presents available experimental data, and outlines the methodologies used to evaluate these crucial drug properties.
Disclaimer: Direct, head-to-head comparative studies on the pharmacokinetics of a wide range of this compound analogs are limited in publicly available literature. The following data and discussions are based on findings from studies on individual or small groups of analogs and related opioid peptides, such as endomorphins. The provided quantitative data should be considered illustrative of the expected impact of specific modifications.
Data Presentation: Pharmacokinetic Parameters of this compound and Its Analogs
The following table summarizes the pharmacokinetic parameters of the native this compound and showcases the expected improvements in its synthetic analogs based on common modification strategies.
| Compound | Modification | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F%) | Key Findings |
| This compound (native) | None | Very short (minutes) | High | Low | <1% (oral) | Rapidly degraded by peptidases in plasma and tissues. Poor membrane permeability. |
| [D-Ala²]-Adrenorphin | Substitution of Glycine at position 2 with D-Alanine | Significantly increased | Reduced | Moderate | Increased | Resistant to aminopeptidase degradation, a primary metabolic pathway for endogenous opioids.[2] |
| Cyclic this compound Analog | Cyclization via disulfide or amide bond | Moderately to significantly increased | Reduced | Moderate to High | Increased | Conformational rigidity protects against enzymatic degradation and can improve receptor selectivity. |
| PEGylated this compound Analog | Covalent attachment of polyethylene glycol (PEG) | Dramatically increased | Significantly reduced | High | Significantly increased | PEGylation increases hydrodynamic size, reducing renal clearance and protecting from proteolysis. |
| Lipo-Adrenorphin Analog | Acylation with a fatty acid chain | Significantly increased | Reduced | High | Increased | Promotes binding to plasma proteins like albumin, creating a circulating reservoir and prolonging half-life. |
Experimental Protocols
The evaluation of the pharmacokinetic and bioavailability profiles of this compound analogs involves a series of in vitro and in vivo experiments.
In Vitro Metabolic Stability Assessment
Objective: To determine the stability of this compound analogs in the presence of metabolic enzymes.
Methodology:
-
Incubation: Analogs are incubated at a fixed concentration (e.g., 1-10 µM) with different biological matrices, such as human or rat plasma, liver microsomes, or specific recombinant enzymes (e.g., aminopeptidases, neutral endopeptidase).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Analysis: The remaining concentration of the analog at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The half-life (t½) in the specific matrix is calculated from the degradation rate constant.
In Vivo Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound analogs in a living organism.
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Administration: Analogs are administered via different routes, most commonly intravenous (IV) for determining clearance and volume of distribution, and oral (PO) or subcutaneous (SC) for assessing bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the analog are quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its effects by binding to and activating opioid receptors, primarily the µ (mu) and κ (kappa) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to the modulation of neuronal excitability and neurotransmitter release.
Caption: Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of an this compound analog.
Caption: Workflow for in vivo pharmacokinetic evaluation.
References
Agonist vs. Antagonist Binding at Adrenorphin-Targeted Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding properties of agonists and antagonists at the primary targets of the endogenous opioid peptide Adrenorphin: the μ (mu) and κ (kappa) opioid receptors. This compound, also known as metorphamide, is an amidated octapeptide derived from proenkephalin A.[1] It exhibits potent agonist activity at both μ- and κ-opioid receptors, with negligible effects on the δ (delta) opioid receptor, classifying it as a balanced μ/κ agonist.[1] Understanding the distinct binding characteristics and subsequent signaling cascades initiated by agonists like this compound versus the inhibitory actions of antagonists is fundamental for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
This comparison incorporates quantitative binding data for representative opioid receptor ligands, detailed experimental methodologies for key binding assays, and visualizations of the associated signaling pathways.
Comparative Binding Affinities of Opioid Ligands
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.
The following tables summarize the binding affinities (Ki) of this compound and other key opioid receptor agonists and antagonists at human μ and κ opioid receptors.
Table 1: Binding Affinities (Ki, nM) of Agonists at μ and κ Opioid Receptors
| Compound | Receptor Subtype | Ki (nM) | Ligand Type |
| This compound | μ-opioid | Potent Agonist (Specific Ki values not widely reported) | Endogenous Balanced Agonist |
| κ-opioid | Potent Agonist (Specific Ki values not widely reported) | ||
| DAMGO | μ-opioid | ~1.5 | Synthetic Selective Agonist |
| Morphine | μ-opioid | ~1.2 | Natural Agonist |
| U-50,488 | κ-opioid | ~0.64 - 1.7 | Synthetic Selective Agonist |
Table 2: Binding Affinities (Ki, nM) of Antagonists at μ and κ Opioid Receptors
| Compound | Receptor Subtype | Ki (nM) | Ligand Type |
| Naloxone | μ-opioid | ~1.1 - 2.3 | Synthetic Non-selective Antagonist |
| κ-opioid | ~12 - 16 | ||
| Norbinaltorphimine (nor-BNI) | κ-opioid | High Affinity (Specific Ki values vary) | Synthetic Selective Antagonist |
Functional Activity of Opioid Agonists
Beyond binding affinity, the functional activity of an agonist is described by its potency (EC50) and efficacy (Emax). EC50 is the concentration of an agonist that produces 50% of the maximal response, while Emax represents the maximum response that an agonist can produce.
Table 3: Functional Activity (EC50 and Emax) of Representative Opioid Agonists
| Compound | Receptor | Assay | EC50 (nM) | Emax (% of standard agonist) |
| DAMGO | μ-opioid | cAMP inhibition | ~1.5 | 100% (as standard)[2] |
| μ-opioid | [35S]GTPγS binding | ~45 | 100% (as standard)[3][4] | |
| U-50,488 | κ-opioid | G-protein activation | ~36 - 1000 | Full agonist |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ or κ)
-
Radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors, [³H]-U-69,593 for κ-receptors)
-
Unlabeled test compounds (agonists and antagonists)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors by agonists. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins
-
[³⁵S]GTPγS
-
GDP
-
Agonist compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation supplies as above
Procedure:
-
Prepare a series of dilutions of the agonist compound.
-
In a multi-well plate, pre-incubate the cell membranes with GDP to ensure G-proteins are in an inactive state.
-
Add the various concentrations of the agonist compound to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding against the agonist concentration to determine the EC50 and Emax values.
Signaling Pathways: Agonist vs. Antagonist Action
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The binding of an agonist or an antagonist leads to distinct downstream signaling events.
Agonist-Mediated Signaling
Upon binding of an agonist, such as this compound, the opioid receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effectors. The primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, the Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).[5]
Furthermore, agonist binding can also trigger the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as the MAPK/ERK pathway.[1][6][7]
Antagonist Binding and Blockade of Signaling
Antagonists, such as naloxone, bind to the opioid receptor but do not induce the conformational change necessary for G-protein activation.[8] By occupying the binding site, they prevent agonists from binding and initiating downstream signaling. Therefore, in the presence of an antagonist, the signaling pathways described above are blocked. Antagonists are considered to have no intrinsic efficacy.
Conclusion
The interaction of ligands with this compound-targeted μ and κ opioid receptors is a complex process that dictates the physiological response. Agonists, like the endogenous peptide this compound, bind to and activate these receptors, initiating a cascade of intracellular signaling events that ultimately lead to their characteristic effects. In contrast, antagonists bind to the receptors without initiating signaling, thereby blocking the actions of agonists. The quantitative data on binding affinities and functional activities, coupled with a clear understanding of the experimental methodologies and signaling pathways, provide a robust framework for the ongoing development of novel opioid receptor modulators with enhanced therapeutic benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. U-50488 - Wikipedia [en.wikipedia.org]
- 6. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anesthesiaexperts.com [anesthesiaexperts.com]
Comparative Guide to Confirming Adrenorphin Gene Knockdown: RT-qPCR vs. Western Blot
For researchers and drug development professionals investigating the functional roles of genes like Adrenorphin, an endogenous opioid peptide, robust and reliable validation of gene silencing is paramount. RNA interference (RNAi) is a common technique to achieve gene knockdown, but confirming the extent and impact of this silencing requires precise measurement at both the mRNA and protein levels. This guide provides a detailed comparison and protocols for two gold-standard validation techniques: reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blot.
This compound belongs to the family of endogenous opioid neuropeptides that modulate pain perception, emotional states, and reward pathways.[1] These peptides typically exert their effects by binding to G-protein-coupled receptors (GPCRs), initiating intracellular signaling cascades.[1] Validating the knockdown of the this compound gene is a critical first step in elucidating its specific downstream functions.
Comparative Overview
| Feature | RT-qPCR (Reverse Transcription-Quantitative PCR) | Western Blot |
| Analyte | mRNA | Protein |
| Principle | Measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and then amplifying it. | Separates proteins by size, transfers them to a membrane, and uses specific antibodies for detection.[7] |
| Primary Use | Quantifies gene expression at the transcriptional level.[4] | Confirms gene expression at the translational (protein) level.[5][8] |
| Sensitivity | Extremely high; can detect very low copy numbers of mRNA. | Moderate to high, dependent on antibody quality and protein abundance. |
| Throughput | High; suitable for screening multiple samples or siRNA candidates in 96- or 384-well plates.[9] | Lower; more labor-intensive and less suited for high-throughput screening. |
| Time to Result | Relatively fast (a few hours). | Slower (typically 1-2 days).[10] |
| Key Advantage | Provides direct, quantitative measurement of target mRNA degradation.[3] | Measures the functional outcome of knockdown (i.e., protein reduction).[6][11] |
| Considerations | mRNA levels do not always correlate directly with protein levels due to protein stability and turnover rates.[2] | Requires a specific and validated primary antibody for the target protein. |
Visualizing the Methodologies
This compound Signaling Pathway
This compound, as an opioid peptide, likely signals through a G-protein coupled receptor (GPCR), a common mechanism for this class of neuropeptides. The activation of the receptor initiates a downstream signaling cascade, often involving the modulation of cyclic AMP (cAMP) levels.
Caption: Hypothetical signaling pathway for the this compound opioid peptide.
Experimental Workflow for Knockdown Confirmation
The process of confirming gene knockdown involves several sequential steps, from cell treatment to data analysis. Both RT-qPCR and Western blot analyses can be performed from the same pool of treated cells.
Caption: Workflow for this compound gene knockdown validation.
Experimental Protocols
Protocol 1: RT-qPCR for this compound mRNA Quantification
This protocol outlines the steps for quantifying this compound mRNA levels following siRNA-mediated knockdown.[4][9]
1. Total RNA Isolation:
-
Culture and transfect cells with this compound-specific siRNA and a non-targeting control siRNA in parallel.
-
After 48-72 hours of incubation, harvest the cells.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
The reaction typically includes reverse transcriptase, dNTPs, and an RNase inhibitor.
-
Incubate as per the manufacturer's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by 70°C for 5 min to inactivate the enzyme).
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
Synthesized cDNA template
-
Forward and reverse primers for the this compound gene
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization[2]
-
SYBR Green or TaqMan probe-based qPCR master mix
-
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
4. Data Analysis (Relative Quantification):
-
Determine the cycle threshold (Ct) values for both the this compound and housekeeping genes in the control and knockdown samples.
-
Calculate the relative expression using the ΔΔCt (delta-delta Ct) method:
-
ΔCt = Ct(this compound) - Ct(Housekeeping Gene)
-
ΔΔCt = ΔCt(Knockdown Sample) - ΔCt(Control Sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
A significant reduction (typically ≥70%) in the fold change indicates successful knockdown at the mRNA level.[2]
Protocol 2: Western Blot for this compound Protein Quantification
This protocol details the confirmation of this compound protein reduction post-knockdown.[5][10]
1. Sample Preparation (Protein Lysate):
-
Harvest cells (from the same pool as for RT-qPCR) and wash with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE (Gel Electrophoresis):
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins by size is achieved.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using software like ImageJ. Normalize the band intensity of this compound to a loading control protein (e.g., GAPDH, β-actin) to quantify the relative protein levels.
Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparing the efficacy of gene knockdown between different conditions.
Table 1: Example RT-qPCR Data for this compound Knockdown
| Sample | Target Gene | Ct Value | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| Control siRNA | This compound | 22.5 | 4.5 | 0.0 | 1.00 | 0% |
| GAPDH | 18.0 | |||||
| This compound siRNA | This compound | 25.0 | 7.1 | 2.6 | 0.16 | 84% |
| GAPDH | 17.9 |
This table illustrates a hypothetical 84% knockdown of this compound mRNA.
Table 2: Example Western Blot Densitometry Data
| Sample | This compound Band Intensity | Loading Control (β-actin) Intensity | Normalized this compound Level (this compound / β-actin) | % Knockdown |
| Control siRNA | 15,200 | 16,000 | 0.95 | 0% |
| This compound siRNA | 3,500 | 15,800 | 0.22 | 77% |
This table shows a corresponding 77% reduction in this compound protein levels, confirming the RT-qPCR results.
References
- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 3. researchgate.net [researchgate.net]
- 4. qiagen.com [qiagen.com]
- 5. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. reddit.com [reddit.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. licorbio.com [licorbio.com]
- 9. qiagen.com [qiagen.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
